molecular formula C18H21NO B175971 1-Benzhydryl-3-ethylazetidin-3-ol CAS No. 147293-65-0

1-Benzhydryl-3-ethylazetidin-3-ol

Cat. No.: B175971
CAS No.: 147293-65-0
M. Wt: 267.4 g/mol
InChI Key: OZVGFUVCECQOHG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-ethylazetidin-3-ol is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzhydryl-3-ethylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGFUVCECQOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Benzhydryl-3-ethylazetidin-3-ol, a tertiary alcohol derivative of azetidine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogs, established chemical principles, and predictive methodologies. We present a plausible synthetic pathway, predicted physicochemical parameters, expected spectroscopic characteristics, and standardized protocols for experimental determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel azetidine-based compounds in drug discovery and development.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional framework that can effectively probe biological space. The incorporation of substituents on the azetidine ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, this compound, features a bulky, lipophilic benzhydryl group at the nitrogen atom, which can influence receptor binding and pharmacokinetic profiles. The tertiary alcohol at the 3-position, bearing an ethyl group, introduces a potential hydrogen bond donor and acceptor site, impacting solubility and metabolic stability. Understanding the core physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent or as a key intermediate in more complex syntheses.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

IdentifierValue
Chemical Name This compound
Synonyms 1-(diphenylmethyl)-3-ethylazetidin-3-ol
CAS Number 147293-65-0[1]
Molecular Formula C₁₈H₂₁NO[1]
Molecular Weight 267.36 g/mol [1]
Chemical Structure (See Figure 1)
Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.

Synthesis_Pathway A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-azetidinone A->B Oxidation (e.g., Swern, PCC) C This compound B->C Nucleophilic Addition (e.g., EtLi, EtMgBr)

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on established organometallic reactions with ketones[2][3][4].

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-azetidinone

  • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up by washing with aqueous solutions to remove the oxidant byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-azetidinone.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Addition of an Ethyl Group

  • Dissolve the purified 1-benzhydryl-3-azetidinone (1 equivalent) in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethyllithium or ethylmagnesium bromide (1.1 equivalents) dropwise to the cooled ketone solution.

  • Allow the reaction to stir at -78 °C for a specified time, monitoring the consumption of the ketone by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Causality in Experimental Choices
  • Inert Atmosphere: Organometallic reagents like ethyllithium and Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere is crucial to prevent their degradation and ensure a high yield of the desired product[4].

  • Anhydrous Solvents: The presence of water or other protic solvents will quench the organometallic reagent, leading to the formation of ethane and unreacted starting material.

  • Low Temperature: The addition of the organometallic reagent is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Aqueous Workup: The final step involves an aqueous workup to protonate the intermediate alkoxide and to remove inorganic salts.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, the following properties are a combination of known values for the parent compound, 1-benzhydrylazetidin-3-ol, and predicted values based on the structural modification of adding a 3-ethyl group.

PropertyPredicted/Comparative Value for this compoundExperimental/Predicted Value for 1-Benzhydrylazetidin-3-olRationale for a Predicted Change
Melting Point Likely lower than 106 °C and may be an oil106 °C (experimental)[5]The addition of the ethyl group can disrupt the crystal lattice packing, leading to a lower melting point. The increased conformational flexibility may result in the compound being an oil at room temperature.
Boiling Point > 354 °C353.8 ± 42.0 °C (predicted)[5]The increase in molecular weight and van der Waals forces due to the ethyl group will likely lead to a higher boiling point.
Solubility Slightly soluble in non-polar organic solvents; sparingly soluble in waterSlightly soluble in Chloroform and Methanol[5]The ethyl group increases the lipophilicity, likely enhancing solubility in non-polar solvents and decreasing solubility in polar solvents like water.
pKa (of the protonated amine) ~8.5 - 9.5Not available (predicted to be similar to other tertiary amines)The basicity of the azetidine nitrogen is expected to be in the typical range for tertiary amines. The electron-donating nature of the alkyl substituents contributes to this basicity.
logP (Octanol-Water Partition Coefficient) ~3.0 - 3.52.6 (predicted for the parent compound)[6]The addition of an ethyl group will increase the lipophilicity of the molecule, leading to a higher logP value.

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals in the range of δ 7.2-7.5 ppm corresponding to the protons of the two phenyl rings of the benzhydryl group.

  • Benzhydryl Methine Proton: A singlet at approximately δ 4.5-5.0 ppm.

  • Azetidine Ring Protons: A set of multiplets in the range of δ 2.5-3.5 ppm.

  • Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 0.8-1.5 ppm).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm).

  • Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

  • Azetidine Ring Carbons: Signals in the range of δ 50-70 ppm.

  • Quaternary Carbon (C-3): A signal in the range of δ 60-70 ppm.

  • Ethyl Group Carbons: Two signals in the aliphatic region (δ 10-30 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1100-1250 cm⁻¹ range.

  • C-O Stretch: A signal in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 267.

  • [M+H]⁺ Peak (in ESI+): Expected at m/z = 268.

  • Major Fragmentation Pathways: Likely loss of the ethyl group, the hydroxyl group, and fragmentation of the benzhydryl moiety.

Experimental Protocols for Physicochemical Property Determination

For researchers who synthesize this compound, the following standard protocols can be employed for its characterization.

Melting Point Determination

Melting_Point A Dry powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record temperature range from first liquid to complete liquefaction E->F

Caption: Workflow for melting point determination.

This procedure follows established methods for determining the melting point of organic compounds[3][7][8][9][10]. A sharp melting range (typically < 2 °C) is indicative of high purity[9].

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

Potentiometric titration is a precise method for determining the pKa of the azetidine nitrogen.

  • Dissolve a known amount of the compound in a solution of known ionic strength.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the midpoint of the titration curve.

logP Determination

The shake-flask method is a classical approach for determining the octanol-water partition coefficient.

  • Prepare a solution of the compound in a mixture of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Separate the two layers and measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling azetidine derivatives and tertiary amines should be followed. The parent compound, 1-benzhydrylazetidin-3-ol, is classified with GHS hazard statements indicating it can cause skin and eye irritation[6]. The hydrochloride salt is also noted to cause skin, eye, and respiratory irritation. It is prudent to assume that this compound may have similar hazards.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. By outlining a plausible synthetic route, predicting key parameters, and detailing experimental protocols for their determination, this document serves as a valuable resource for researchers. The synthesis and further characterization of this compound will undoubtedly contribute to a deeper understanding of the structure-activity relationships of substituted azetidines and facilitate the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015). A QSPR-Approach to the Estimation of the p K HB of Six-Membered Nitrogen-Heterocycles using Quantum Mechanically Derived Descriptors. Retrieved January 24, 2026, from [Link]

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  • ResearchGate. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved January 24, 2026, from [Link]

  • YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. TMP Chem. Retrieved January 24, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved January 24, 2026, from [Link]

  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 24, 2026, from [Link]

  • MDPI. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (2012). QSPR modeling of the lipophilicity of aziridine derivatives. Retrieved January 24, 2026, from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. (2014). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Retrieved January 24, 2026, from [Link]

  • Exelixis Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved January 24, 2026, from [Link]

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Sources

Introduction: The Strategic Imperative of Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Benzhydryl Protecting Group in Chemical Synthesis

In the intricate chess game of multi-step organic synthesis, controlling the reactivity of functional groups is paramount. Unwanted side reactions can drastically reduce yields, complicate purification, and ultimately render a synthetic route inviable. A protecting group acts as a temporary shield, a strategic maneuver that masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[1] This allows chemists to perform transformations on other parts of the molecule with high fidelity. After serving its purpose, the protecting group must be cleanly and selectively removed—a process known as deprotection—to reveal the original functional group.[1] The ideal protecting group is easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and can be removed under mild conditions with high efficiency, without affecting other parts of the molecule.[1]

This guide delves into the chemistry and application of the benzhydryl group (also known as diphenylmethyl, DPM, or Bh), a versatile and robust protecting group widely employed in the synthesis of complex molecules, including peptides, nucleosides, and natural products.

The Benzhydryl Group: Structure and Core Attributes

The benzhydryl group is a diphenylmethyl moiety, (C₆H₅)₂CH-. Its utility as a protecting group stems directly from its structure. The methine carbon is attached to two phenyl rings, which play a crucial role in its chemical properties.

The defining characteristic of the benzhydryl group is its ability to stabilize a positive charge. Upon cleavage, it departs as the benzhydryl carbocation , (C₆H₅)₂CH⁺. This cation is highly stabilized through resonance, with the positive charge delocalized across both aromatic rings. This inherent stability is the cornerstone of its primary deprotection strategy: acid-catalyzed cleavage.

Diagram: The Benzhydryl Protecting Group

Below is a diagram illustrating the general structure of a functional group (X) protected by the benzhydryl moiety.

G cluster_0 Benzhydryl-Protected Functional Group R R-X- CH CH R->CH Ph1 Ph CH->Ph1 Ph2 Ph CH->Ph2

Caption: General structure of a benzhydryl (diphenylmethyl) protected functional group.

Mechanism of Deprotection: The SN1 Pathway

The most common method for removing the benzhydryl group is acid-catalyzed hydrolysis or solvolysis, which proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.

  • Protonation: A strong acid protonates the heteroatom (O, N, or S) attached to the benzhydryl group.

  • Carbocation Formation: The protonated functional group becomes a good leaving group. The C-X bond cleaves, resulting in the formation of the resonance-stabilized benzhydryl carbocation and the free, unprotected functional group.

  • Cation Trapping: The highly electrophilic carbocation is then trapped by a nucleophile present in the reaction mixture, which can be the solvent or a deliberately added scavenger (e.g., water, triethylsilane, or anisole).

The lability of the benzhydryl group to acid can be finely tuned. While it is more stable to acid than the highly sensitive trityl (Trt) group, it is generally more labile than a simple benzyl (Bn) group.[2] This tunable reactivity is critical for achieving selective deprotection in complex molecules.

Diagram: Acid-Catalyzed Deprotection Mechanism

The following diagram illustrates the SN1 mechanism for the cleavage of a benzhydryl ether.

G Start R-O-CH(Ph)₂ Protonated R-O⁺(H)-CH(Ph)₂ Start->Protonated + H⁺ Products R-OH + ⁺CH(Ph)₂ (Resonance-Stabilized Cation) Protonated->Products Cleavage (Slow Step) Final Final Products (e.g., (Ph)₂CH-Nu) Products->Final + Nu⁻ (fast)

Caption: The SN1 mechanism for the acid-catalyzed deprotection of a benzhydryl group.

Protection of Key Functional Groups

The benzhydryl group is a versatile tool for the protection of alcohols, carboxylic acids, amines, and thiols.

Alcohols: Benzhydryl Ethers

Benzhydryl ethers are valuable for protecting hydroxyl groups, particularly in carbohydrate and nucleoside chemistry.[3] They offer greater acid stability than trityl ethers but are readily cleaved under conditions that leave many other ether protecting groups, like benzyl ethers, intact.

  • Protection: Typically achieved by reacting the alcohol with diphenylmethyl chloride or bromide in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). Alternatively, diphenylmethanol can be used under acidic conditions.[3]

  • Stability: Stable to basic conditions, mild oxidation, and catalytic hydrogenation conditions that would cleave a benzyl ether.[3]

  • Deprotection:

    • Acidolysis: The most common method, using acids like trifluoroacetic acid (TFA), formic acid, or HCl.[3][4]

    • Catalytic Hydrogenolysis: While more resistant than benzyl ethers, they can be cleaved by hydrogenolysis (H₂, Pd/C), often requiring more forcing conditions.[3]

    • Metal-Catalyzed: In specific contexts, such as nucleoside chemistry, salts like PdCl₂ in ethanol have been shown to effectively cleave benzhydryl ethers.[3]

Carboxylic Acids: Benzhydryl Esters

Benzhydryl esters are frequently used in peptide synthesis to protect the C-terminus or the side chains of aspartic and glutamic acid.[5]

  • Protection: Formed by reacting the carboxylic acid with diazodiphenylmethane or through esterification with diphenylmethanol using a coupling agent.

  • Stability: They are robust towards the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS).

  • Deprotection: Readily cleaved by moderate to strong acids, such as TFA, often in the final global deprotection step of peptide synthesis.[6] They can also be removed by hydrogenolysis.[7]

Amines: N-Benzhydryl Amines

The protection of amines, especially the nitrogen atoms in the side chains of amino acids (like histidine) or in heterocyclic systems like uracil, is a key application.[8][9][10]

  • Protection: Can be installed via nucleophilic substitution with a benzhydryl halide or by reductive amination of benzophenone.

  • Stability: N-Benzhydryl groups are exceptionally stable. For instance, in uracil analogues, the N-benzhydryl group is reported to be stable to concentrated aqueous HCl at reflux, neat TFA at room temperature, and standard catalytic hydrogenation.[10] This remarkable stability allows for extensive synthetic manipulations on other parts of the molecule.

  • Deprotection: Due to their high stability, deprotection often requires strong acid conditions. A notable example is the quantitative removal using a 10% solution of triflic acid in TFA at 0 °C, which provides a highly selective deprotection method.[10]

Thiols: S-Benzhydryl Thioethers

In peptide chemistry, the protection of the cysteine thiol group is critical to prevent unwanted oxidation to disulfides or other side reactions. The diphenylmethyl (Dpm) group is a reliable choice for this purpose.[11][12]

  • Protection: Cysteine can be protected by reacting it with diphenylmethanol under acidic conditions.

  • Stability: The S-Dpm group is stable to the repetitive TFA treatments used to remove N-terminal Boc groups during SPPS.

  • Deprotection: Typically removed during the final acidolytic cleavage step, often requiring strong acids like HF or trifluoromethanesulfonic acid (TFMSA).

Orthogonality and Strategic Application

The true power of a protecting group is realized in its orthogonality—the ability to be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[1][13] The benzhydryl group fits into a well-defined niche in orthogonal synthesis strategies.

Table 1: Stability and Deprotection Profile of Benzhydryl Group
Reagent / ConditionStability of Benzhydryl GroupCommon Orthogonal Groups Removed
Strong Base (e.g., Piperidine) StableFmoc
Mild Acid (e.g., dilute AcOH) Generally StableTrt, Boc (slowly)
Strong Acid (e.g., TFA, TFMSA) Labile (Cleaved) Boc, t-Butyl esters, Trt
Catalytic Hydrogenolysis (H₂, Pd/C) Labile (often slower than Bn)Benzyl (Bn), Cbz
Oxidizing Agents (e.g., DDQ) Generally Stablep-Methoxybenzyl (PMB)
Fluoride Ion (e.g., TBAF) StableSilyl ethers (TBDMS, TIPS)

This profile allows for sophisticated synthetic designs. For example, in peptide synthesis, a C-terminal benzhydryl ester can be used in conjunction with N-terminal Fmoc protection. The Fmoc group is removed at each cycle with a base (piperidine), leaving the benzhydryl ester untouched. The final peptide is then cleaved from the resin and deprotected using a strong acid cocktail containing TFA.[14]

Diagram: Orthogonal Synthesis Workflow Example

G Start Fmoc-AA-O-Bh Step1 1. Deprotect Fmoc (Piperidine) Start->Step1 Intermediate1 H₂N-AA-O-Bh Step1->Intermediate1 Step2 2. Couple next Fmoc-AA-OH Intermediate1->Step2 Intermediate2 Fmoc-AA-AA-O-Bh Step2->Intermediate2 Step3 3. Repeat Cycles Intermediate2->Step3 Intermediate3 Fmoc-(AA)n-O-Bh Step3->Intermediate3 Step4 4. Final Deprotection (TFA) Intermediate3->Step4 FinalProduct H₂N-(AA)n-OH Step4->FinalProduct

Caption: Workflow for peptide synthesis using orthogonal Fmoc and Benzhydryl (Bh) groups.

Experimental Protocols

The following protocols are illustrative examples derived from established literature methodologies. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Protection of Thymidine with Diphenylmethyl Group[3]
  • Objective: To protect the 3' and 5' hydroxyl groups of thymidine as benzhydryl ethers.

  • Reagents: Thymidine, diphenylmethanol, palladium(II) chloride (PdCl₂), 1,2-dichloroethane (DCE).

  • Procedure:

    • To a solution of thymidine (1.0 eq) in anhydrous DCE, add diphenylmethanol (2.5 eq).

    • Add palladium(II) chloride (0.1 eq) to the mixture.

    • Heat the reaction mixture to 85 °C and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield 3',5'-di-O-benzhydryl-thymidine.

  • Causality: The palladium catalyst facilitates the etherification reaction with diphenylmethanol, likely through coordination and activation of the alcohol. This method avoids the use of strong bases or pre-activation of the protecting group agent.[3]

Protocol 2: Selective Deprotection of N-Benzhydryl Uracil[10]
  • Objective: To selectively remove a benzhydryl protecting group from a uracil nitrogen atom.

  • Reagents: N-benzhydryl uracil derivative, trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (triflic acid, TfOH).

  • Procedure:

    • Prepare a 10% (v/v) solution of triflic acid in TFA. Cool this solution to 0 °C in an ice bath.

    • Dissolve the N-benzhydryl uracil substrate in the pre-cooled acid solution.

    • Stir the reaction mixture at 0 °C, monitoring by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Upon completion, carefully quench the reaction by adding it to ice-cold diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Causality: The superacidic medium generated by the triflic acid/TFA mixture is potent enough to protonate the pyrimidine nitrogen and facilitate the departure of the highly stable benzhydryl carbocation, even though the N-C bond is exceptionally robust under less acidic conditions.[10]

Conclusion

The benzhydryl protecting group is a powerful and reliable tool in the arsenal of the synthetic chemist. Its unique stability profile, characterized by robustness towards basic and many reductive/oxidative conditions, combined with its tunable lability towards acid, makes it an excellent choice for complex multi-step syntheses. By understanding the mechanistic principles behind its application and cleavage, researchers and drug development professionals can strategically incorporate the benzhydryl group to navigate challenging synthetic pathways, enabling the efficient construction of intricate molecular architectures.

References

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  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ghavre, M., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(9), 10599-10611. [Link]

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An In-depth Technical Guide to 1-Benzhydryl-azetidin-3-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional, sp³-rich character, confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of an azetidine motif can lead to improved solubility, metabolic stability, and receptor binding affinity.[1] Consequently, azetidine derivatives are found in several FDA-approved drugs and are prevalent in clinical development pipelines for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]

Physicochemical Properties of 1-Benzhydryl-azetidin-3-ol

1-Benzhydryl-azetidin-3-ol, also known as 1-(diphenylmethyl)azetidin-3-ol, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[3][4] The benzhydryl group provides a bulky, lipophilic substituent on the nitrogen atom, which can be a key feature for biological activity or serve as a protecting group that is later removed.[5][6]

Molecular Formula and Weight

The fundamental molecular characteristics of 1-Benzhydryl-azetidin-3-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO[7], [3]
Molecular Weight 239.31 g/mol [7], [3]
IUPAC Name 1-benzhydrylazetidin-3-ol[7]
CAS Number 18621-17-5[7]
Computed and Physical Properties

A collection of computed and experimentally determined physical properties are presented below, offering insights into the molecule's behavior in various chemical environments.

PropertyValue/DescriptionSource
Melting Point 106 °C[8]
Boiling Point (Predicted) 353.8±42.0 °C[8]
Density (Predicted) 1.189±0.06 g/cm³[8]
Solubility Chloroform (Slightly), Methanol (Slightly)[8]
pKa (Predicted) 14.24±0.20[8]
XLogP3-AA 2.6[7]
Appearance Off-White to Pale Yellow Solid[8]

Synthesis of 1-Benzhydryl-azetidin-3-ol

The synthesis of 1-Benzhydryl-azetidin-3-ol is a well-established process, typically involving the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization. This approach is valued for its efficiency and scalability.[9]

General Synthesis Pathway

The most common synthetic route involves the reaction of benzhydrylamine with epichlorohydrin.[6] This reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Synthesis of 1-Benzhydryl-azetidin-3-ol benzhydrylamine Benzhydrylamine intermediate 1-(diphenylmethylamino)- 3-chloro-2-propanol benzhydrylamine->intermediate Nucleophilic Addition epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Benzhydryl-azetidin-3-ol intermediate->product Intramolecular Cyclization (Base-mediated)

Caption: General synthesis workflow for 1-Benzhydryl-azetidin-3-ol.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 1-Benzhydryl-azetidin-3-ol, adapted from documented procedures.[4][8]

Materials:

  • 1-(diphenylmethylamino)-3-chloro-2-propanol

  • Ethanol

  • N,N-diisopropylethylamine (DIPEA)

  • Acetone

  • Petroleum ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole equivalent) in ethanol.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (1 mole equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to 90 °C and maintain at reflux overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: The crude 1-diphenylmethyl-3-hydroxyazetidine can be purified by recrystallization from a solvent mixture of acetone and petroleum ether to yield the final product.[8]

Applications in Research and Development

1-Benzhydryl-azetidin-3-ol is a versatile building block with significant applications in medicinal chemistry and drug development.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4]

  • Scaffold for Novel Therapeutics: The azetidine-3-ol core is a valuable scaffold for the development of new chemical entities. For instance, derivatives are being investigated as glycine transporter inhibitors for cognitive disorders and for their potential in treating neurological and psychiatric conditions.[10]

  • Enzyme Inhibition Studies: 1-(Diphenylmethyl)-3-hydroxyazetidine has been utilized in studies to identify inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[8]

  • Plant Growth Regulators: This class of compounds has also been explored as intermediates for the preparation of azetidine-3-carboxylic acid derivatives, which have shown potential as plant growth regulants.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzhydryl-azetidin-3-ol and its derivatives.

  • Hazard Identification: The hydrochloride salt of this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[12] The parent compound may cause severe skin burns and eye damage.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.[3][8]

Conclusion

1-Benzhydryl-azetidin-3-ol is a valuable and versatile chemical entity with a significant role in the synthesis of pharmaceutically important molecules. Its unique structural and chemical properties, derived from the strained azetidine ring and the bulky benzhydryl group, make it an attractive scaffold for drug discovery. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working to develop the next generation of therapeutics.

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Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged scaffold in modern drug discovery. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties—conformational rigidity, metabolic stability, and a versatile vector for chemical substitution—that drug developers can exploit to achieve superior potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of key therapeutic targets for azetidine-containing compounds, focusing on the mechanistic rationale for their activity and the experimental methodologies required for their validation. We will explore validated targets in oncology and inflammation, such as STAT3, MEK, and JAK kinases, as well as ion channels, providing researchers and drug development professionals with a robust framework for advancing new azetidine-based therapeutic agents.

The Azetidine Scaffold: A Unique Building Block for Therapeutic Agents

The utility of the azetidine motif stems from its distinct physicochemical properties, which differentiate it from more common saturated heterocycles like pyrrolidine or piperidine. The high ring strain (approx. 25.4 kcal/mol) and sp³-rich character create a rigid structure that can precisely orient substituents in three-dimensional space.[1] This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2]

Furthermore, the azetidine ring is often used as a bioisostere for other groups, such as proline, where its incorporation can disrupt or alter protein-protein interactions or peptide conformations.[3][4] Azetidine-2-carboxylic acid, for instance, can be misincorporated in place of proline during protein synthesis, leading to proteotoxic stress and demonstrating the scaffold's ability to mimic and interfere with biological processes.[4][5] From a drug development perspective, the presence of the nitrogen atom provides a convenient handle for synthetic modification, while the overall scaffold can enhance metabolic stability and improve properties like solubility.[1][6] Several FDA-approved drugs, including Baricitinib (JAK inhibitor), Cobimetinib (MEK inhibitor), and Azelnidipine (calcium channel blocker), feature an azetidine moiety, underscoring its real-world therapeutic success.[6]

Key Therapeutic Target Classes for Azetidine Compounds

Azetidine-based molecules have demonstrated significant activity against a diverse range of biological targets. This section details the mechanism of action and validation strategies for three major classes: Kinase Inhibitors, Transcription Factor Inhibitors, and Ion Channel Modulators.

Kinase Inhibitors: Targeting Oncogenic and Inflammatory Signaling

Kinases are a cornerstone of modern targeted therapy. The rigid azetidine scaffold is well-suited to fit into the highly defined ATP-binding pockets or allosteric sites of these enzymes.

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[7][8] Dysregulation of this pathway is central to autoimmune diseases like rheumatoid arthritis.

Mechanism of Action: Baricitinib is a reversible, selective inhibitor of JAK1 and JAK2.[7][9] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9] The STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[10] Baricitinib functions by blocking the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream inflammatory signaling.[7][11]

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1 [label="2. Activation", dir=both, arrowhead=tee, arrowtail=dot]; Receptor -> JAK2 [label="2. Activation", dir=both, arrowhead=tee, arrowtail=dot]; JAK1 -> STAT_mono [label="3. Phosphorylation"]; JAK2 -> STAT_mono [label="3. Phosphorylation"]; Baricitinib -> JAK1 [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; Baricitinib -> JAK2 [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; STAT_mono -> STAT_p [style=invis]; STAT_p -> STAT_dimer [label="4. Dimerization"]; STAT_dimer -> DNA [label="5. Nuclear Translocation\n& DNA Binding"]; DNA -> Transcription [label="6. Regulation"]; }

Caption: The MAPK/ERK signaling pathway and the allosteric inhibition by Cobimetinib.

Quantitative Data: Cobimetinib Kinase Activity

Kinase TargetIC₅₀ (nM)Data Source(s)
MEK10.9[12]
Transcription Factor Inhibitors: Direct Targeting of STAT3

While inhibiting upstream kinases is a validated strategy, the direct inhibition of transcription factors like STAT3 represents a promising, albeit more challenging, therapeutic approach. Aberrant STAT3 activation is a hallmark of many human cancers, where it promotes proliferation, survival, and immunosuppression. [13] Mechanism of Action: Azetidine-2-carboxamides have been developed as potent, small-molecule inhibitors that directly target STAT3. [6]These compounds were optimized from earlier proline-based scaffolds, with the azetidine ring providing a superior conformational constraint for binding. [6]The primary target is the SH2 domain of STAT3, which is essential for the dimerization of two phosphorylated STAT3 monomers. [13]By binding to the SH2 domain, these azetidine compounds disrupt STAT3:STAT3 dimerization, preventing the complex from translocating to the nucleus and binding to DNA. [13]This directly inhibits the transcription of STAT3 target genes. [6] Quantitative Data: Selectivity of an Azetidine-Based STAT3 Inhibitor (Compound 5o)

Target DimerIC₅₀ (µM)Data Source(s)
STAT3:STAT3 Homodimer0.38[13]
STAT1:STAT3 Heterodimer1.46[13]
STAT1:STAT1 Homodimer>20[13]
STAT5:STAT5 Homodimer>20[13]
Ion Channel Modulators: Azelnidipine for Hypertension

Ion channels are fundamental to cellular physiology, and their modulation is a key strategy for treating cardiovascular diseases.

Mechanism of Action: Azelnidipine is a dihydropyridine-type calcium channel blocker used to treat hypertension. [5][14]Its primary mechanism is the inhibition of transmembrane calcium ion (Ca²⁺) influx through voltage-dependent L-type calcium channels located in vascular smooth muscle cells. [15][16]By blocking these channels, azelnidipine reduces the intracellular Ca²⁺ concentration, which leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure. [14][16]Unlike some older calcium channel blockers, azelnidipine has a gradual onset of action, which minimizes reflex tachycardia. [16]Some studies also suggest it blocks T-type calcium channels, which may contribute to its clinical profile. [15]

Target Validation and Compound Screening: Experimental Protocols

Validating the interaction between an azetidine compound and its putative target is a multi-step process that moves from biochemical assays to cell-based systems. This section provides detailed, self-validating protocols for key experiments.

Workflow: Target Validation and Screening Cascade

Validation_Workflow Target_ID Target Identification (e.g., Kinase, TF, Ion Channel) Primary_Assay Primary Biochemical Assay (Potency & Selectivity) - Kinase Activity Assay - EMSA - Radioligand Binding Target_ID->Primary_Assay IC₅₀ / Kᵢ Determination Secondary_Assay Secondary Cell-Based Assay (Target Engagement & Function) - Cell Viability (MTT) - Colony Formation - Whole-Cell Voltage Clamp Primary_Assay->Secondary_Assay Confirm Cellular Activity Lead_Opt Lead Optimization (SAR, ADME/Tox) Secondary_Assay->Lead_Opt Refine Structure Lead_Opt->Primary_Assay Iterative Testing In_Vivo In Vivo Models Lead_Opt->In_Vivo Test Efficacy

Caption: A generalized workflow for identifying and validating therapeutic targets.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for determining the IC₅₀ of an inhibitor (e.g., Cobimetinib or Baricitinib) against its target kinase (e.g., MEK1 or JAK2). It utilizes the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced.

Principle: The kinase reaction converts ATP to ADP. After the reaction is stopped, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

Methodology: [13]1. Reagent Preparation:

  • Prepare a 1X kinase reaction buffer.
  • Dilute the target kinase (e.g., MEK1) and its specific substrate (e.g., inactive ERK2) to desired concentrations in the reaction buffer.
  • Prepare a serial dilution of the azetidine test compound in 1X reaction buffer containing DMSO (final DMSO concentration should be consistent across all wells, e.g., 1%). Prepare a "no inhibitor" control with DMSO only.
  • Kinase Reaction:
  • Add reagents to a 384-well low-volume plate in the following order:
  • 1 µL of test compound dilution or DMSO control.
  • 2 µL of diluted enzyme solution.
  • 2 µL of substrate/ATP mix.
  • Incubate the plate for 60 minutes at room temperature.
  • ADP Detection:
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Data Acquisition:
  • Record luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and plot the results to determine the IC₅₀ value.
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol determines the ability of an azetidine compound to inhibit the binding of the STAT3 transcription factor to its DNA consensus sequence.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates binding. An inhibitor will reduce or abolish this shift.

Methodology: [6][10]1. Nuclear Extract Preparation:

  • Culture cells known to have activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).
  • Wash cells with ice-cold PBS and scrape them from the plate. Centrifuge to pellet the cells.
  • Resuspend the pellet in a cytoplasmic isolation buffer (e.g., 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% NP40, pH 7.6 with DTT and protease inhibitors).
  • Incubate on ice and centrifuge. The supernatant is the cytoplasmic extract.
  • Resuspend the remaining pellet in a nuclear isolation buffer (e.g., 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, pH 8.0 with glycerol and protease inhibitors).
  • Incubate on ice with agitation, then centrifuge at high speed. The supernatant is the nuclear extract. Determine protein concentration using a Bradford or BCA assay.
  • Binding Reaction:
  • Prepare a biotin- or radiolabeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., hSIE probe).
  • In separate tubes, pre-incubate 10 µg of nuclear extract with increasing concentrations of the azetidine-based STAT3 inhibitor (or DMSO vehicle control) for 30 minutes at room temperature. This incubation should be done in a binding buffer containing a non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding.
  • Add the labeled DNA probe to each reaction and incubate for another 20-30 minutes.
  • Electrophoresis and Detection:
  • Resolve the protein-DNA complexes on a native polyacrylamide gel.
  • Transfer the complexes to a nylon membrane (if using a biotinylated probe) or dry the gel (if using a radiolabeled probe).
  • Detect the probe using streptavidin-HRP and chemiluminescence (for biotin) or autoradiography (for radioisotope).
  • Quantify the band intensity of the shifted STAT3:DNA complex to determine the IC₅₀ of the inhibitor. [6]
Protocol: Colony Formation Assay

This cell-based assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

Principle: A single viable cell, when plated at low density, can divide and grow into a visible colony of at least 50 cells. A cytotoxic or cytostatic compound will reduce the number and/or size of colonies formed.

Methodology: [17][18]1. Cell Plating:

  • Harvest a single-cell suspension of the desired cancer cell line (e.g., MDA-MB-231 for STAT3 inhibitors).
  • Count the cells and plate a low number (e.g., 200-500 cells) into each well of a 6-well plate.
  • Compound Treatment:
  • Allow cells to adhere for 24 hours.
  • Treat the cells with various concentrations of the azetidine compound or a vehicle control.
  • Incubation:
  • Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
  • Staining and Counting:
  • Wash the colonies gently with PBS.
  • Fix the colonies with a solution like 6% glutaraldehyde or 4% paraformaldehyde for 20 minutes.
  • Stain the fixed colonies with 0.5% crystal violet solution for 5-20 minutes.
  • Wash away excess stain with water and allow the plates to dry.
  • Count the number of colonies (defined as >50 cells) in each well. Calculate the surviving fraction for each treatment compared to the vehicle control.

Future Directions and Emerging Opportunities

The success of azetidine-containing drugs has solidified the scaffold's role in drug discovery. Future research is likely to focus on several key areas:

  • Novel Target Identification: Expanding the application of azetidine scaffolds to new target classes, including G-protein coupled receptors (GPCRs) and epigenetic targets.

  • Advanced Synthesis: Developing new synthetic methodologies to access more complex and diverse azetidine derivatives, enabling finer control over their 3D structure. [1]* Targeted Protein Degradation: Utilizing the azetidine scaffold as a component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins rather than just inhibiting them.

The unique structural and chemical properties of the azetidine ring ensure that it will remain a valuable and dynamic tool for medicinal chemists aiming to tackle challenging therapeutic targets.

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Methodological & Application

The Strategic Utility of 1-Benzhydryl-3-ethylazetidin-3-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is paramount. Among the various heterocyclic systems, azetidines have emerged as "privileged scaffolds."[1] These four-membered nitrogen-containing rings offer a unique combination of structural rigidity and three-dimensionality, which can significantly enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets.[2][3] The inherent ring strain of azetidines, while a challenge in synthesis, also imparts a unique reactivity that can be harnessed for further molecular elaboration.[4]

This guide focuses on the synthesis and potential applications of a specific, yet underexplored, derivative: 1-Benzhydryl-3-ethylazetidin-3-ol . While not as extensively documented as its parent compound, 1-benzhydrylazetidin-3-ol, this tertiary alcohol presents a valuable building block for creating novel chemical entities, particularly for central nervous system (CNS) targets. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, while the ethyl and hydroxyl functionalities at the C3 position offer vectors for diverse chemical modifications.[5] This document provides a comprehensive overview of a proposed synthetic route and outlines potential applications for researchers and professionals in drug development.

Physicochemical Properties and Structural Features

The unique structural attributes of this compound contribute to its potential as a valuable pharmaceutical intermediate. A summary of its key computed properties is presented below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₈H₂₁NOProvides the elemental composition.
Molecular Weight 267.37 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 23.47 ŲSuggests good potential for blood-brain barrier penetration.
cLogP 3.1Indicates a favorable lipophilicity for membrane permeability.
Hydrogen Bond Donors 1The hydroxyl group can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 3A degree of conformational flexibility allows for optimal binding to target proteins.

Note: The data presented are computed estimates and should be confirmed by empirical analysis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached in two key stages, starting from the known precursor, 1-benzhydrylazetidin-3-one. This ketone can be synthesized from commercially available starting materials.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Grignard Addition Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol 1. Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol 2. Cyclization 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Oxidation (e.g., Swern, Dess-Martin) Target_Compound This compound 1-Benzhydrylazetidin-3-one->Target_Compound Grignard Reaction Ethylmagnesium_bromide Ethylmagnesium bromide Ethylmagnesium_bromide->Target_Compound

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

This protocol is adapted from established methods for the synthesis of the precursor ketone.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-ol239.3110.0 g0.0418
Oxalyl chloride126.934.0 mL0.0459
Dimethyl sulfoxide (DMSO)78.137.0 mL0.0987
Triethylamine101.1917.5 mL0.125
Dichloromethane (DCM), anhydrous-200 mL-

Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 1-benzhydrylazetidin-3-ol in 150 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride to the stirred solution. Continue stirring for 20 minutes.

  • DMSO Addition: Add DMSO dropwise to the reaction mixture. A vigorous evolution of gas will be observed. Stir for an additional 30 minutes at -78 °C.

  • Triethylamine Addition: Add triethylamine to the reaction mixture. The solution will become thick and cloudy. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzhydrylazetidin-3-one as a white solid.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic addition of an ethyl group to the precursor ketone using a Grignard reagent.[7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-one237.305.0 g0.0211
Ethylmagnesium bromide (1.0 M in THF)-25.3 mL0.0253
Tetrahydrofuran (THF), anhydrous-100 mL-
Saturated aqueous ammonium chloride-50 mL-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 1-benzhydrylazetidin-3-one in 80 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Reagent Addition: Add the ethylmagnesium bromide solution dropwise to the stirred solution of the ketone over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Add 50 mL of diethyl ether and separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Applications in Pharmaceutical R&D: A Gateway to Novel CNS-Active Agents

The structure of this compound makes it a compelling starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience.

Applications Intermediate This compound Deprotection Removal of Benzhydryl Group (e.g., Hydrogenolysis) Intermediate->Deprotection Functionalization Derivatization of 3-OH Group (e.g., Etherification, Esterification) Intermediate->Functionalization Scaffold Core Azetidine Scaffold Deprotection->Scaffold Functionalization->Scaffold CNS_Targets Potential CNS-Active Compounds (e.g., Dopamine Receptor Modulators, Anticonvulsants) Scaffold->CNS_Targets

Caption: Potential derivatization pathways for this compound.

  • Access to 3-Ethyl-3-hydroxyazetidine: The benzhydryl group can be removed via hydrogenolysis to yield the free secondary amine, 3-ethyl-3-hydroxyazetidine. This versatile intermediate can then be elaborated through N-alkylation, N-arylation, or acylation to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) for various biological targets.

  • Modulation of Physicochemical Properties: The introduction of the ethyl group at the C3 position, as opposed to a simple hydroxyl, increases the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability.

  • Scaffold for CNS Drug Discovery: The benzhydryl moiety itself is a known pharmacophore in several CNS-active drugs.[5] Therefore, this compound and its derivatives could be investigated for their potential as dopamine receptor modulators, anticonvulsants, or agents for other neurological disorders. The rigid azetidine core can serve to orient the bulky benzhydryl and other substituents in a well-defined spatial arrangement, which is often crucial for high-affinity binding to CNS receptors.

Conclusion and Future Directions

While this compound may not be a commonplace intermediate, its rational design and synthesis open up new avenues for medicinal chemists. The protocols outlined in this guide provide a solid foundation for its preparation and subsequent use in drug discovery programs. The unique combination of a protected azetidine nitrogen, a tertiary alcohol, and an ethyl group at a stereogenic center makes this molecule a highly attractive building block for the synthesis of novel, sp³-rich compounds. Further investigation into the derivatization of this intermediate is warranted and holds the promise of yielding new chemical entities with significant therapeutic potential.

References

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.
  • Reddy, V. V. R. M. K., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 931-935.
  • Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. CN106831523A.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Bernetti, M., et al. (1985). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Helvetica Chimica Acta, 68(6), 1538-1546.
  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). azetidine. [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • ResearchGate. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • PubMed Central. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

  • Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. [Link]

  • PharmaCompass.com. (n.d.). 1-benzhydryl azetidine-3-ol. [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of 1-Benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Azetidine Core

Azetidines, particularly 3-hydroxyazetidine scaffolds, are pivotal structural motifs in modern medicinal chemistry.[1] Their strained four-membered ring imparts unique conformational constraints and metabolic stability, making them valuable components in the design of novel therapeutics. 1-Benzhydrylazetidin-3-ol, in particular, serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including the antiepileptic drug Dezinamide and the calcium channel blocker Azelnidipine.[1][2]

The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be removed under specific conditions (e.g., hydrogenolysis) in later synthetic steps. The hydroxyl group at the 3-position provides a versatile handle for further functionalization.

Despite its utility, the large-scale synthesis of 1-Benzhydrylazetidin-3-ol presents several challenges, including the management of reaction exotherms, control of impurities, and the need for a cost-effective, high-yield process that avoids chromatographic purification.[3][4] This document provides a comprehensive guide to a robust and scalable one-pot synthesis, focusing on process control, safety, and optimization for industrial application.

Synthetic Strategy: A One-Pot Approach from Readily Available Starting Materials

The most industrially viable and scalable route to 1-Benzhydrylazetidin-3-ol is the reaction of benzhydrylamine with epichlorohydrin.[3] This method is advantageous due to the low cost of starting materials and the potential for a one-pot procedure that minimizes unit operations.

The overall transformation can be visualized as a two-step sequence occurring in a single pot:

  • Nucleophilic Ring-Opening: Benzhydrylamine acts as a nucleophile, attacking the terminal carbon of the epoxide ring of epichlorohydrin. This step forms a key aminochlorohydrin intermediate.

  • Intramolecular Cyclization: Under basic conditions, the secondary amine deprotonates the hydroxyl group, which then undergoes an intramolecular Williamson ether-like synthesis (SN2 reaction) to displace the chloride and form the strained four-membered azetidine ring.

An improved, chromatography-free process has been developed that achieves high yields (around 80%) and high purity (>99%), making it suitable for multi-kilogram scale production.[1][3][4]

G cluster_start Starting Materials cluster_process One-Pot Synthesis cluster_end Final Product SM1 Benzhydrylamine P1 Step 1: Nucleophilic Ring-Opening SM1->P1 SM2 Epichlorohydrin SM2->P1 P2 Step 2: Base-Mediated Intramolecular Cyclization P1->P2 Aminochlorohydrin Intermediate FP 1-Benzhydrylazetidin-3-ol P2->FP

Caption: High-level workflow for the one-pot synthesis.

Detailed Large-Scale Protocol

This protocol is adapted from optimized and scalable procedures reported in the literature.[2][3][4] It is designed to be a chromatography-free process, yielding a high-purity product.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS No.Key Safety Considerations
Benzhydrylamine183.2591-00-9Corrosive, skin/eye irritant
Epichlorohydrin92.52106-89-8Toxic, carcinogen, flammable
Methanol (Solvent)32.0467-56-1Flammable, toxic
Sodium Hydroxide40.001310-73-2Corrosive, causes severe burns
Water (Deionized)18.027732-18-5N/A
Toluene92.14108-88-3Flammable, irritant
Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood or a controlled reactor system. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Epichlorohydrin is particularly hazardous and requires careful handling.

  • Reactor Setup & Initial Charge:

    • To a suitable jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, charge Benzhydrylamine (1.0 eq, e.g., 1.5 kg, 8.19 mol).

    • Add Methanol (approx. 1.0 L per kg of benzhydrylamine, e.g., 1.5 L).

    • Begin stirring to ensure complete dissolution.

  • Epichlorohydrin Addition (Nucleophilic Ring-Opening):

    • Cool the reaction mixture to 20-25°C using a chiller.

    • Slowly add Epichlorohydrin (1.3 eq, e.g., 984.5 g, 10.64 mol) dropwise or via an addition funnel over 1-2 hours.[2]

    • Causality: The slow, controlled addition is critical to manage the exothermic reaction of the amine with the epoxide. A temperature rise above 30°C can lead to the formation of undesired byproducts. The 1.3 molar excess of epichlorohydrin ensures the complete consumption of the starting benzhydrylamine.[2]

    • Maintain the reaction temperature at 25-30°C for approximately 48 hours.

  • In-Process Control (IPC) 1 - Reaction Completion:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzhydrylamine is consumed (<1% remaining).

  • Cyclization Step:

    • Prepare a solution of Sodium Hydroxide (2.0 eq) in Water .

    • Cool the reaction mixture to 0-5°C.

    • Slowly add the aqueous NaOH solution, maintaining the internal temperature below 15°C.

    • Causality: The addition of a strong base facilitates the deprotonation of the hydroxyl group of the intermediate, initiating the intramolecular SN2 cyclization to form the azetidine ring. This step is also exothermic and requires careful temperature control.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Isolation:

    • Add Toluene to the reaction mixture to extract the product.

    • Separate the organic layer. Wash the organic layer with water and then with brine to remove inorganic salts and residual base.

    • Concentrate the organic layer under reduced pressure to a minimal volume.

    • Crystallization: Add a suitable anti-solvent (e.g., heptane or ethyl acetate) to the concentrated solution to induce crystallization.[2]

    • Cool the slurry to 0-5°C and hold for at least 2 hours to maximize precipitation.

    • Filter the solid product and wash the cake with cold anti-solvent.

    • Dry the product under vacuum at 40-50°C to a constant weight.

  • Final Product Characterization:

    • The final product, 1-Benzhydrylazetidin-3-ol, should be a white to off-white crystalline solid.

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC (>99.3% purity is achievable).[1][3][4]

G start Start: Charge Reactor (Benzhydrylamine, MeOH) add_epi Slowly Add Epichlorohydrin (Control T < 30°C) start->add_epi react_48h React at 25-30°C for 48h add_epi->react_48h ipc1 IPC Check: Benzhydrylamine < 1%? react_48h->ipc1 ipc1->react_48h No add_base Cool to 0-5°C Add aq. NaOH (T < 15°C) ipc1->add_base Yes cyclize Stir at RT for 3-4h (Cyclization) add_base->cyclize extract Work-up: Toluene Extraction, Washes cyclize->extract concentrate Concentrate Under Vacuum extract->concentrate crystallize Crystallize from Anti-Solvent concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end_product Final Product: 1-Benzhydrylazetidin-3-ol filter_dry->end_product

Caption: Detailed experimental workflow for the synthesis.

Process Optimization and Scale-Up Considerations

  • Impurity Control: The primary impurity is the di-addition product, where a second molecule of epichlorohydrin reacts with the azetidine nitrogen. Using a slight excess of benzhydrylamine can mitigate this, but the reported method with excess epichlorohydrin followed by a robust work-up has proven effective at minimizing this and other process-related impurities.[3][4]

  • Heat Management: Both the ring-opening and cyclization steps are exothermic. On a large scale, efficient heat removal is paramount. The use of a jacketed reactor with a reliable cooling system is essential to prevent runaway reactions and impurity formation.

  • Continuous Processing: For very large scales (multi-ton), transitioning to a continuous flow reactor, such as a microreactor, could offer significant advantages in safety and control.[2] Flow reactors provide superior heat and mass transfer, minimizing reaction hotspots and improving consistency.[2][5]

  • Solvent Selection: While methanol is effective, other alcohols like propanol can also be used.[2] The choice of solvent can impact reaction kinetics and the solubility of intermediates and the final product, affecting crystallization efficiency.

  • Crystallization: The choice of anti-solvent and the cooling profile are critical for controlling crystal size and morphology, which in turn affects filterability and drying times. A slow cooling rate generally produces larger, more easily filtered crystals.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; inefficient extraction or crystallization.Extend reaction time for the initial step. Ensure pH is sufficiently basic (>12) for cyclization. Perform a second extraction of the aqueous layer. Optimize anti-solvent ratio and cooling time.
High Impurity Levels Poor temperature control during additions; incorrect stoichiometry.Verify chiller performance and slow down addition rates. Re-verify molar ratios of reagents.
Poor Crystallization Product is too soluble in the solvent/anti-solvent mixture; presence of oily impurities.Increase the volume of the anti-solvent. Try a different anti-solvent (e.g., MTBE, heptane). Attempt to seed the solution with a small crystal of pure product.
Slow Filtration Very fine crystals (needles).Slow down the cooling rate during crystallization. Agitate the slurry gently during cooling.

Conclusion

The one-pot synthesis of 1-Benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin is a proven, robust, and scalable method. By implementing strict control over reaction temperatures, reagent stoichiometry, and crystallization conditions, it is possible to consistently produce a high-purity product without the need for column chromatography. This efficiency makes it an economically viable process for the industrial production of this key pharmaceutical intermediate.

References

  • Reddy, V. V. R. M. K., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983–987. [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem Compound Database. [Link]

  • ACS Publications. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Singh, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45595-45624. [Link]

  • Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 897-906. [Link]

  • Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. [Link]

  • Inogent Laboratories. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P. American Chemical Society. [Link]

  • Cole, K. P., et al. (2017). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 21(8), 1295-1303. [Link]

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Application Notes & Protocols: 1-Benzhydryl-3-ethylazetidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Benzhydryl-3-ethylazetidin-3-ol, a unique tertiary alcohol-containing azetidine, in drug discovery campaigns. We will delve into its synthetic considerations, its potential as a versatile building block for library synthesis, and detailed protocols for its characterization and evaluation in hit-to-lead optimization processes. The causality behind experimental choices is emphasized to provide a framework for robust and reproducible research.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them highly attractive in drug design.[4] Their inherent ring strain and non-planar geometry provide a three-dimensional character to molecules, which can lead to improved target engagement and selectivity.[3] The incorporation of an azetidine ring can enhance metabolic stability, increase aqueous solubility, and serve as a bioisosteric replacement for other cyclic amines like pyrrolidines and piperidines.[3]

This compound is a particularly intriguing starting point for a drug discovery program. The benzhydryl group serves as a bulky, lipophilic anchor and a common protecting group, while the tertiary alcohol at the 3-position provides a key site for further functionalization or for establishing crucial hydrogen bond interactions with a biological target. The ethyl group at the same position adds a degree of lipophilicity and steric bulk that can be explored in structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 1-Benzhydrylazetidin-3-ol, is presented in Table 1. These properties are crucial for designing synthetic routes, purification strategies, and for understanding the compound's potential pharmacokinetic profile.

PropertyThis compound1-Benzhydrylazetidin-3-olReference(s)
CAS Number 147293-65-018621-17-5[5][6][7]
Molecular Formula C18H21NOC16H17NO[6][8]
Molecular Weight 267.36 g/mol 239.31 g/mol [6][8]
Appearance Not specifiedOff-White to Pale Yellow Solid[7]
Melting Point Not specified106 °C[7]
Boiling Point Not specified353.8±42.0 °C (Predicted)[7]
Solubility Not specifiedChloroform (Slightly), Methanol (Slightly)[7]

Synthesis and Derivatization Strategies

The synthesis of this compound is anticipated to follow a convergent route, leveraging the well-established chemistry of its parent scaffold. The primary application of this molecule in drug discovery is as a versatile scaffold for the creation of a library of analogs for screening and SAR studies.

Proposed Synthetic Protocol for this compound

The synthesis of the title compound can be achieved via the Grignard reaction on the corresponding ketone, 1-Benzhydrylazetidin-3-one.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

This ketone can be prepared by the oxidation of 1-Benzhydrylazetidin-3-ol.[9][10]

  • Reactants: 1-Benzhydrylazetidin-3-ol, dimethyl sulfoxide (DMSO), methylene chloride, pyridine, phosphoric acid, 1,3-dicyclohexylcarbodiimide (DCC).[9]

  • Procedure:

    • Dissolve 1-Benzhydrylazetidin-3-ol in a mixture of DMSO and methylene chloride.

    • Add pyridine and phosphoric acid to the solution.

    • Slowly add a solution of DCC.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-Benzhydrylazetidin-3-one.[9][10]

Step 2: Grignard Reaction to form this compound

  • Reactants: 1-Benzhydrylazetidin-3-one, ethylmagnesium bromide (Grignard reagent), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-Benzhydrylazetidin-3-one in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Derivatization Strategies for Library Synthesis

The true power of this compound lies in its potential for derivatization to generate a library of compounds for screening. The key functional handles are the tertiary alcohol and the benzhydryl group, which can be modified or removed.

  • Modification of the Tertiary Alcohol: The 3-hydroxy group can be a key pharmacophoric feature. It can be acylated to form esters or etherified to explore the impact of different substituents on biological activity.

  • Removal of the Benzhydryl Group: The benzhydryl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This deprotection reveals a secondary amine at the 1-position, which can then be functionalized with a wide variety of substituents (e.g., alkylation, acylation, sulfonylation, reductive amination) to build a diverse chemical library.[11]

Application in a Hit-to-Lead Campaign: A Hypothetical Workflow

Let's consider a hypothetical scenario where a high-throughput screen has identified this compound as a modest "hit" against a novel therapeutic target (e.g., an enzyme or a receptor). The following section outlines a systematic approach to advance this hit to a "lead" compound with improved potency and drug-like properties.

Hit_to_Lead_Workflow cluster_0 Phase 1: Hit Confirmation & Initial SAR cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization Hit Initial Hit: This compound Confirm Confirm Activity & Purity Hit->Confirm Analog Synthesize Analogs: - Vary R group at C3 - Modify Benzhydryl Confirm->Analog Assay1 Primary Biochemical Assay (e.g., IC50) Analog->Assay1 Assay1->Analog Iterate Debenzhydrylation Remove Benzhydryl Group Assay1->Debenzhydrylation Promising Hits Library Library Synthesis at N1 Debenzhydrylation->Library Assay2 Cell-Based Functional Assay Library->Assay2 SAR Establish Structure- Activity Relationship (SAR) Assay2->SAR SAR->Library Iterate Lead Lead Compound SAR->Lead Potent & Selective Compounds ADME ADME/Tox Profiling Lead->ADME PK Pharmacokinetic Studies (in vivo) ADME->PK Optimized Optimized Lead PK->Optimized Optimized->Lead Refine

Caption: A generalized workflow for a hit-to-lead campaign starting with this compound.

Protocol: Primary Biochemical Assay (Enzyme Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized analogs against a purified enzyme target.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer (optimized for enzyme activity)

    • Test compounds (dissolved in DMSO)

    • 96- or 384-well microplates

    • Plate reader (e.g., spectrophotometer, fluorometer)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In the microplate, add the assay buffer.

    • Add a small volume of the diluted test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add the purified enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction progress over time using the plate reader. The signal (e.g., absorbance, fluorescence) should be proportional to product formation.

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Functional Assay

This protocol outlines a general method to evaluate the effect of compounds on a specific cellular pathway or function.

  • Objective: To determine the half-maximal effective concentration (EC50) or IC50 of test compounds in a cellular context.

  • Materials:

    • Mammalian cell line expressing the target of interest.

    • Cell culture medium and supplements.

    • Test compounds (dissolved in DMSO).

    • Reagents for the specific functional readout (e.g., reporter gene assay reagents, antibodies for Western blotting, calcium indicators).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • Perform the specific assay to measure the functional readout. For example:

      • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase, beta-galactosidase).

      • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe for a specific protein marker of pathway activity.

      • Calcium Imaging: Load the cells with a calcium-sensitive dye and measure changes in intracellular calcium upon stimulation.

    • Plot the cellular response versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization and biological testing of this compound and its analogs will allow for the development of a robust SAR.[12] Key questions to address include:

  • The role of the 3-hydroxy group: Is it essential for activity? Does esterification or etherification improve potency or selectivity?

  • The impact of the 3-ethyl group: How does its size and lipophilicity contribute to activity? Analogs with different alkyl groups (e.g., methyl, propyl) should be synthesized and tested.

  • The influence of the N1-substituent: After debenzhydrylation, what types of substituents at the N1 position lead to the most potent compounds? This is often the most fruitful area for SAR exploration.

Conclusion

This compound represents a valuable and underexplored starting point for drug discovery programs. Its unique 3,3-disubstituted azetidine core provides a rigid scaffold with opportunities for diversification at multiple points. The protocols and workflow outlined in this document provide a comprehensive framework for the synthesis, characterization, and optimization of this promising chemical entity. By systematically applying the principles of medicinal chemistry and leveraging the inherent advantages of the azetidine motif, researchers can unlock the full potential of this compound in the development of novel therapeutics.

References

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Frontiers in Chemistry. (2023). Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol | CAS No : 300683-73-2. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • PubMed. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Oureate. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Azetidine derivatives of tricyclic antidepressant agents. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [147293-65-0]. Retrieved from [Link]

  • Chemspace. (n.d.). 1-benzhydryl-3-ethyl-azetidin-3-ol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-benzhydryl azetidine-3-ol. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of Azetidinol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidinol and its derivatives, particularly 2-azetidinones (β-lactams), are foundational scaffolds in medicinal chemistry, most notably in the development of antibiotics like penicillins and cephalosporins.[1][2] The synthesis of these strained four-membered rings often yields complex mixtures and multiple stereoisomers.[3] Therefore, rigorous analytical characterization of azetidinol intermediates is not merely a procedural step but a critical requirement for ensuring the identity, purity, stereochemical integrity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the essential analytical techniques, explains the causality behind methodological choices, and offers detailed protocols for the comprehensive characterization of these vital intermediates.

The Central Role of Structural Elucidation

The first and most critical step after synthesizing a novel azetidinol intermediate is the unambiguous confirmation of its chemical structure. This involves verifying the atomic connectivity (constitution) and the spatial arrangement of atoms (configuration). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For azetidinol intermediates, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.[5][6]

Expert Insight: Why a Multi-Technique NMR Approach is Crucial Simply running a ¹H NMR is insufficient. The strained four-membered ring of azetidinols creates unique electronic environments, leading to spectral complexities like non-first-order coupling and overlapping signals, especially with bulky substituents.[5] A 2D NMR experiment like COSY is fundamental for tracing proton-proton couplings and piecing together molecular fragments, while HSQC and HMBC are required to definitively assign which protons are attached to which carbons and to establish long-range connectivity, respectively.[7][8]

1.1.1. ¹H and ¹³C NMR for Constitutional Assignment The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The β-lactam ring imposes significant strain, which influences the chemical shifts of the ring protons and carbons.[5]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Significance for Azetidinols
C=O-165 - 180The carbonyl carbon is a key indicator. Its shift is sensitive to ring strain and N-substituents.[5]
C3-H3.0 - 4.540 - 60Highly dependent on substituents. Electronegative groups will shift it downfield.
C4-H4.5 - 5.550 - 70Often the most downfield ring proton due to the influence of the adjacent nitrogen and carbonyl group.[5]
O-HVariable (broad)-The hydroxyl proton signal is often broad and its position is solvent-dependent. Can be confirmed by D₂O exchange.

1.1.2. Stereochemistry Determination via Coupling Constants (³J) The relative stereochemistry of substituents at the C3 and C4 positions (cis vs. trans) is a critical quality attribute. This is determined by the vicinal coupling constant (³J) between the C3-H and C4-H protons.

  • Cis-Isomers: Typically exhibit a larger coupling constant (³J ≈ 5-7 Hz).

  • Trans-Isomers: Show a smaller coupling constant (³J ≈ 2-3 Hz).

This difference arises from the dihedral angle between the two C-H bonds, as described by the Karplus relationship.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the intermediate, which is a fundamental piece of evidence for its identity.[9][10]

Expert Insight: Choosing the Right Ionization Technique Azetidinol intermediates are often polar and thermally labile. Therefore, soft ionization techniques are required to prevent fragmentation during analysis.

  • Electrospray Ionization (ESI): Ideal for polar molecules, generating protonated molecules [M+H]⁺ in positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): Essential for new chemical entities. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds.

Chromatographic Techniques: Purity and Enantiomeric Integrity

Once the structure is confirmed, its purity must be established. In drug development, even trace impurities can have significant toxicological consequences or affect the stability of the API.[11][12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse method for determining the purity of pharmaceutical intermediates.[13][14] The method separates the main compound from unreacted starting materials, by-products, and degradation products.

Expert Insight: The Rationale for Method Validation A developed HPLC method is not trustworthy until it is validated according to International Conference on Harmonisation (ICH) guidelines.[13] Validation demonstrates that the method is specific, linear, accurate, precise, and robust, ensuring that the purity values generated are reliable and reproducible. A sensitive LC-MS/MS method can also be developed for detecting potential cross-contamination at very low levels (ppb).[15]

Parameter Typical Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks and improves reproducibility for acidic/basic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Detection UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths to detect impurities with different chromophores.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Elution Mode GradientA gradient elution is often necessary to resolve early eluting polar impurities and late-eluting non-polar by-products within a reasonable run time.[16]
Chiral Chromatography: Resolving Mirror Images

Many azetidinol intermediates are chiral. Since enantiomers often have drastically different pharmacological and toxicological profiles, controlling the stereochemical purity is a regulatory requirement.[17] Chiral HPLC or Supercritical Fluid Chromatography (SFC) is used to separate enantiomers and determine the enantiomeric excess (ee).[18][19]

Expert Insight: The Challenge of Chiral Method Development Separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP).[20] Method development involves screening different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides) and mobile phase modes (Normal Phase, Reversed Phase, Polar Organic) to find conditions that provide adequate resolution (Rs > 1.5).[18] Polysaccharide-based CSPs are often the most versatile and are a good starting point for screening.[20]

Complementary and Confirmatory Analyses

While NMR, MS, and HPLC form the core of the characterization package, other techniques provide valuable confirmatory data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[21][22] For azetidinols, the most important feature is the characteristic stretching vibration of the β-lactam carbonyl group.

Functional Group Characteristic Absorption (cm⁻¹) Comments
β-Lactam C=O1730 - 1780 This high frequency is a hallmark of the strained four-membered ring. Its presence is strong evidence for the azetidinone core.
O-H (Alcohol)3200 - 3600 (broad)Indicates the presence of the hydroxyl group.
N-H (if present)3300 - 3500Indicates an unsubstituted or monosubstituted nitrogen on the ring.
Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample.[23] The experimental values are compared to the theoretical values calculated from the proposed molecular formula. A match within ±0.4% is considered strong evidence for the proposed formula and indicates high purity.[24]

Single-Crystal X-ray Crystallography

This technique is the undisputed "gold standard" for structural determination.[25] It provides an exact three-dimensional map of the atoms in a molecule, unambiguously confirming connectivity and absolute stereochemistry.[26] However, its application is entirely dependent on the ability to grow a single, high-quality crystal, which can be a significant challenge.[27][28]

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build a complete and self-validating picture of the intermediate.

G cluster_0 Synthesis & Isolation cluster_1 Full Characterization cluster_2 Final Confirmation synthesis Chemical Synthesis ipc In-Process Control (TLC, Crude LC-MS) synthesis->ipc isolate Work-up & Purification (e.g., Column Chromatography) ipc->isolate intermediate Isolated Azetidinol Intermediate isolate->intermediate nmr Structure & Stereochem (1D/2D NMR) intermediate->nmr ms MW & Formula (HRMS) intermediate->ms hplc Purity Assay (RP-HPLC) intermediate->hplc chiral Enantiomeric Excess (Chiral HPLC/SFC) intermediate->chiral ftir Functional Groups (FTIR) intermediate->ftir ea Elemental Composition (CHN Analysis) intermediate->ea xray Definitive 3D Structure (X-ray Crystallography) intermediate->xray if crystals form result Confirmed Identity, Purity, & Stereochemistry

Caption: Integrated workflow for the characterization of azetidinol intermediates.

Standard Operating Protocols

The following protocols provide a starting point for analysis. They must be optimized and validated for each specific intermediate.

Protocol 1: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum. Ensure adequate spectral width and resolution. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>50:1).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment; use an appropriate number of scans and relaxation delay (D1) to ensure quantitative accuracy of all carbon signals.

  • 2D NMR (if required):

    • COSY: Acquire a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.[5]

    • HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-selected HMBC experiment to determine long-range (2-3 bond) ¹H-¹³C correlations.

  • Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and assign all signals based on chemical shifts, coupling patterns, and 2D correlations to build the final structure.

Protocol 2: RP-HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Gradient Elution: Run a linear gradient (e.g., 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions).

  • Data Analysis: Integrate all peaks detected by the UV detector. Calculate the purity of the main peak as a percentage of the total peak area (% Area). Identify and report any impurities exceeding the reporting threshold (typically 0.05%).

Protocol 3: Chiral HPLC Enantiomeric Excess (ee) Determination
  • Column & Mobile Phase Screening:

    • Select a set of 2-3 chiral columns (e.g., CHIRALPAK IA, IB, IC).

    • Prepare mobile phases for Normal Phase (e.g., Hexane/Isopropanol) and Reversed Phase (e.g., Water/Acetonitrile).

  • Method Development:

    • Dissolve a racemic standard of the intermediate at ~0.5 mg/mL.

    • Inject the racemic standard onto each column/mobile phase combination under isocratic conditions.

    • Monitor the chromatogram for separation of the two enantiomers. The goal is a resolution factor (Rs) ≥ 1.5.[18]

  • Quantification:

    • Once a suitable method is found, prepare the actual sample at the same concentration.

    • Inject the sample and integrate the areas of the two enantiomer peaks (Area1 and Area2).

    • Calculate the enantiomeric excess: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Protocol 4: ATR-FTIR Analysis
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid intermediate powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the major peaks, paying close attention to the carbonyl and hydroxyl regions to confirm the presence of key functional groups.

References

[1] Jawarkar SG, Game MD. Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance. 2024;15(1):242-248. [29] Chopde HN, et al. Synthesis, characterization, and biological evaluation of azetidinones by modifying the pharmacophoric sites using betti's protocol of 8-hydroxyquinoline precursor. ResearchGate. 2014. [30] Mulula A, et al. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. ResearchGate. 2022. [5] BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem. 2025. [13] Gowda KV, et al. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC - NIH. [18] Pîrnău A, et al. Enantiomeric Separation of New Chiral Azole Compounds. MDPI. 2021. [9] Anonymous. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. [23] Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [10] Anonymous. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org. [3] Neumaier L, et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [20] Pîrnău A, et al. Enantiomeric Separation of New Chiral Azole Compounds. PubMed. 2021. [21] Tsaloglou MN, et al. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. PMC - PubMed Central. 2017. [31] Riezk A, et al. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. 2023. [11] Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [6] Anonymous. Identification and structure elucidation by NMR spectroscopy. ResearchGate. 2014. [32] Al-Amiery AA. Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. 2012. [26] Butler RN, et al. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [22] Edinburgh Analytical. API Identification Using FTIR Spectroscopy. Edinburgh Analytical. Anonymous. Four Steps of Analysis of Elemental Impurities. Labinsights. 2023. [33] Riezk A, et al. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. ResearchGate. 2023. [24] Dalaf AH, Jumaa FH. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. 2020. [7] ETH Zurich. Structure Elucidation by NMR. NMR Service | ETH Zurich. [34] Bartucci R, et al. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis. MDPI. 2021. [16] Mezaal EN, et al. Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. [35] Anonymous. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [8] Hesse M, et al. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [14] Ashenafi D, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. [36] Aljamali NM. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. 2022. [19] Zhang T, et al. Enantiomer separation of acidic compounds. Chiral Technologies. [15] Ye H, et al. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. 2018. [27] Lynch AM, et al. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. PMC - NIH. [37] UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Anonymous. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. troindia. [4] Svatunek D, et al. A framework for automated structure elucidation from routine NMR spectra. PubMed Central. 2021. [12] Thomas R. Approaching Elemental Impurity Analysis. Pharmaceutical Technology. 2021. [17] Anonymous. 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. 2019. [38] Nikol'skiy VV, et al. X-ray crystal structures of compounds (a) 2a (only one... ResearchGate. 2023. [39] Saigo K. Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. [40] Mulula A, et al. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. 2022. [28] Radi S, et al. Synthesis, X-ray Crystal Structures, Computational Studies and Catechol Oxidase Activity of New Acylhydrazone Derivatives. ResearchGate. 2017. [25] BenchChem. Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. BenchChem. 2025.

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Troubleshooting & Optimization

troubleshooting side reactions in azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis

A-Z Troubleshooting Guide for Side Reactions in Azetidine Ring Formation

Welcome to the technical support center for azetidine synthesis. The construction of the strained four-membered azetidine ring is a common challenge for researchers in medicinal and process chemistry.[1][2] Due to significant ring strain—approximately 25.4 kcal/mol—azetidine syntheses are often plagued by competing side reactions that can drastically reduce yields and complicate purification.[1][3] This guide is designed to provide field-proven insights and actionable solutions to the most common problems encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in azetidine synthesis?

The most prevalent side reactions are driven by the thermodynamics of forming a strained ring. They typically include:

  • Intermolecular Dimerization/Polymerization: Instead of cyclizing, two or more precursor molecules react with each other, forming linear or cyclic dimers and polymers. This is especially common in intramolecular cyclization routes.

  • Elimination Reactions: When using substrates with good leaving groups (e.g., tosylates, mesylates, or halides), a competing E2 elimination can occur to form an alkene, particularly if a strong, sterically hindered base is used.

  • Ring Expansion/Rearrangement: Under certain conditions, especially acidic ones, azetidines can rearrange to more stable five-membered rings like pyrrolidines.[3]

  • Formation of Pyrrolidines: In reactions involving intramolecular aminolysis of epoxides, the formation of the isomeric five-membered pyrrolidine ring can be a significant side reaction if regioselectivity is not well-controlled.[4]

  • Hydrolysis or Solvolysis: If the reaction conditions are not anhydrous, water or solvent molecules can compete as nucleophiles, leading to the decomposition of activated intermediates.

Q2: My reaction is primarily forming a dimer/polymer. What is the guiding principle to fix this?

This is a classic case of an intermolecular reaction outcompeting the desired intramolecular cyclization. The core principle for solving this is to favor the kinetics of the first-order intramolecular process over the second-order intermolecular one. This is most effectively achieved by implementing high-dilution conditions . By significantly lowering the concentration of your substrate, you decrease the probability of two substrate molecules encountering each other, thus suppressing dimerization.

Q3: I am attempting a Mitsunobu reaction to form an azetidine from a γ-amino alcohol, but it's not working. What are the likely failure points?

The Mitsunobu reaction for azetidine formation is sensitive.[5] Common issues include:

  • Steric Hindrance: Bulky substituents near the reacting centers can prevent the formation of the key oxyphosphonium intermediate.[6]

  • Acidity of the N-H bond: The nitrogen nucleophile must be sufficiently acidic (pKa < 13) to be deprotonated under the reaction conditions. Using an electron-withdrawing protecting group (e.g., Ts, Ns) on the nitrogen is crucial.

  • Reagent Decomposition: The DEAD or DIAD reagents can decompose, especially in the presence of acidic protons or water. Ensure all reagents and solvents are pure and anhydrous.

  • Side reactions of the phosphine: Triphenylphosphine can participate in other reactions, and the resulting triphenylphosphine oxide can be difficult to remove.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low to No Yield of Azetidine; Main Product is Dimer/Polymer
  • Causality: The rate of the intermolecular reaction (second-order kinetics) is greater than the rate of the intramolecular cyclization (first-order kinetics) at the current concentration.

  • Solution A: Implement High-Dilution Conditions.

    • Principle: Reducing the concentration of the starting material slows down the rate of intermolecular collisions significantly more than it affects the rate of the intramolecular ring-closing step.

    • Protocol:

      • Set up the reaction vessel with the bulk of the solvent and any non-substrate reagents (e.g., base).

      • Heat or cool the reaction mixture to the desired temperature.

      • Using a syringe pump, add a solution of the substrate (e.g., the γ-haloamine) dropwise over a prolonged period (e.g., 4-12 hours).

      • Maintain the reaction temperature and stir vigorously to ensure rapid mixing.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. A properly executed high-dilution experiment should show the appearance of the desired azetidine product with minimal formation of higher molecular weight side products.

  • Solution B: Choose a Different Cyclization Strategy.

    • Some methods are inherently less prone to dimerization. For instance, a [2+2] cycloaddition builds the ring in a concerted or stepwise fashion that avoids the direct competition seen in simple intramolecular SN2 reactions.[1]

Problem 2: Alkene by-product is observed, suggesting elimination is competing with cyclization.
  • Causality: The reaction conditions favor an E2 elimination pathway over the desired SN2 intramolecular cyclization. This is often due to the choice of base, solvent, or leaving group.

  • Solution A: Optimize the Base and Solvent System.

    • Principle: To favor SN2, a less sterically hindered, non-nucleophilic base is often preferred. The solvent can also play a critical role in stabilizing the SN2 transition state.

    • Recommendations:

      • Switch from a bulky base like t-BuOK to a weaker, less hindered base such as K₂CO₃ or Cs₂CO₃.

      • Use a polar aprotic solvent like DMF or acetonitrile, which favors SN2 reactions.

  • Solution B: Modify the Leaving Group.

    • Principle: While a very good leaving group (like triflate) accelerates the SN2 reaction, it also accelerates elimination. Sometimes a less reactive leaving group (e.g., a bromide or even a chloride) can provide a better ratio of substitution to elimination.

Parameter Condition Favoring SN2 (Azetidine) Condition Favoring E2 (Alkene)
Base Weaker, less hindered (e.g., K₂CO₃, NaH)Strong, bulky (e.g., t-BuOK, DBU)
Solvent Polar aprotic (DMF, Acetonitrile)Less polar (THF) or protic (for some cases)
Temperature Lower temperaturesHigher temperatures
Leaving Group Good, but not excessively reactive (e.g., OTs, OMs, Br)Excellent (e.g., OTf)
Problem 3: Formation of a 5-membered ring (pyrrolidine) instead of the azetidine.
  • Causality: The cyclization is proceeding via a 5-endo-tet pathway, which is generally disfavored by Baldwin's rules but can occur under certain conditions, or the starting material allows for an alternative 5-exo-tet cyclization. This is common in the aminolysis of 2,3-epoxy alcohols.[4]

  • Solution A: Re-examine the Starting Material and Mechanism.

    • Principle: Ensure your precursor is designed for a 4-exo-tet cyclization, which is favored by Baldwin's rules. For epoxide openings, the regioselectivity of the nucleophilic attack is key.

    • Actionable Advice: In the case of intramolecular aminolysis of epoxides, using a Lewis acid catalyst like La(OTf)₃ can promote regioselective attack at the C4 position, leading to the desired azetidine.[4]

  • Solution B: Control Reaction Temperature.

    • The activation barrier for the formation of the five-membered ring might be higher. Running the reaction at the lowest possible temperature that still allows for cyclization may favor the kinetically preferred azetidine product.

Visualizing Reaction Pathways

To better understand the competition between the desired and undesired pathways, consider the following diagrams:

G cluster_0 Desired Pathway cluster_1 Side Reaction cluster_2 Troubleshooting SM γ-Haloamine TS1 4-exo-tet Transition State SM->TS1 Intramolecular SN2 (1st Order) AZ Azetidine Product TS1->AZ SM2 2x γ-Haloamine TS2 Intermolecular Transition State SM2->TS2 Intermolecular SN2 (2nd Order) DIMER Dimer/Polymer TS2->DIMER SOL High Dilution SOL->TS1 Favors SOL->TS2 Suppresses

Caption: Intramolecular vs. Intermolecular Competition.

G cluster_0 S_N2 Pathway cluster_1 E2 Pathway SM γ-Substituted Amine (LG at Cγ) SN2_TS SN2 Transition State (Cyclization) SM->SN2_TS Nucleophilic Attack at Cγ E2_TS E2 Transition State (Elimination) SM->E2_TS Base abstracts proton at Cβ Azetidine Azetidine SN2_TS->Azetidine Alkene Alkene Byproduct E2_TS->Alkene

Caption: Competition between SN2 (Cyclization) and E2 (Elimination).

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355–49386. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Zaman Ashraf, M. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Bedard, A. C., & Batey, R. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(03), 355-376. [Link]

  • Rossa, L., & Vögtle, F. (1981). High dilution reactions — New synthetic applications. Topics in Current Chemistry, 113, 1-86. [Link]

Sources

Epichlorohydrin Reactions: Technical Support Center for Exotherm Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reaction exotherms in epichlorohydrin chemistry. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile but highly reactive compound. Our goal is to provide you with the technical insights and practical advice necessary to conduct your experiments safely and effectively, moving beyond simple procedural steps to explain the fundamental principles of thermal hazard control.

Introduction: The Energetic Nature of the Epoxide Ring

Epichlorohydrin (ECH) is a cornerstone building block in organic synthesis, prized for its dual functionality: a highly strained and reactive epoxide ring and a versatile chloromethyl group. This reactivity, however, is the source of its primary hazard—the ring-opening reactions are significantly exothermic. An uncontrolled release of this energy can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. Understanding and controlling this exotherm is not just a matter of safety; it is critical for ensuring reaction selectivity, minimizing byproduct formation, and achieving reproducible results.

This guide provides a series of troubleshooting Q&As, detailed protocols, and risk assessment frameworks to empower you to manage these energetic reactions with confidence and precision.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during epichlorohydrin reactions. The solutions are grounded in principles of chemical kinetics and heat transfer.

FAQs: Proactive Exotherm Management

Q1: I am planning a new reaction with epichlorohydrin and a novel nucleophile. How do I estimate the potential thermal risk before my first experiment?

A1: This is a critical first step. A multi-tiered approach is essential:

  • Literature Review & Analogy: Start by searching for data on reactions with structurally similar nucleophiles. Reactions with primary amines, for instance, are generally fast and highly exothermic. Phenols and alcohols are also exothermic but may require catalysts or higher temperatures to proceed at a significant rate.

  • Thermochemical Calculation: If you have access to software, you can calculate the theoretical heat of reaction (ΔHrxn) based on bond energies or heats of formation. While an estimate, this provides a quantitative starting point. For example, the heat of formation for liquid epichlorohydrin is approximately -35.6 Kcal/mol[1].

  • Small-Scale Calorimetry (Recommended): The gold standard for assessing thermal risk is to use a reaction calorimeter (RC) or, at a minimum, a Differential Scanning Calorimeter (DSC) on a small, representative sample of the final reaction mixture. DSC can reveal the onset temperature and energy of any secondary decomposition reactions that could be triggered by an initial exotherm[2]. An RC experiment will measure the heat flow of the desired reaction under process conditions, providing critical data like the heat of reaction and the adiabatic temperature rise.

Q2: What are the fundamental principles for controlling an epichlorohydrin exotherm at the lab scale?

A2: The core principle is to ensure that the rate of heat removal is always greater than the rate of heat generation. This is achieved through several practical strategies:

  • Controlled Dosing (Semi-Batch Operation): This is the most critical control measure. By adding the limiting reagent (often epichlorohydrin) slowly to the reactor, you control the rate of reaction and thus the rate of heat generation. Never add all reactants at once (batch mode) unless the thermal hazard has been thoroughly assessed and deemed negligible.

  • Efficient Heat Removal: Ensure your reactor is equipped with an adequate cooling system. For lab scale, this typically means an ice/water or ice/acetone bath that can be raised or lowered as needed. Efficient stirring is also crucial to ensure uniform temperature and prevent localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent adds thermal mass (or "heat sink"), which helps to absorb the heat generated and buffer temperature changes. The solvent's boiling point can also act as a passive temperature control mechanism (reflux cooling).

Q3: My reaction involves a strong base like NaOH. Does this increase the thermal risk?

A3: Yes, significantly. Strong bases like sodium hydroxide are often used to catalyze the reaction or to perform a subsequent dehydrochlorination step. However, they can also promote the highly exothermic polymerization of epichlorohydrin, especially at elevated temperatures[3]. The presence of a strong base necessitates even more stringent temperature control and slower addition rates. Studies have shown that optimizing the initial temperature and base concentration is key to minimizing thermal risk[4].

Troubleshooting: Common In-Experiment Scenarios

Q4: My reaction temperature is overshooting the set point, even with controlled addition and an ice bath. What's happening and what should I do?

A4: This is a classic sign that your rate of heat generation is exceeding your rate of heat removal. It could also indicate the accumulation of unreacted epichlorohydrin.

  • Immediate Action: Immediately stop the addition of epichlorohydrin. If the temperature continues to rise rapidly, execute your pre-planned emergency quench procedure (see Protocol 3).

  • Causality Analysis:

    • Addition Rate is Too High: This is the most common cause. The rate of reaction is directly proportional to the concentration of reactants. Slow down your addition.

    • Insufficient Cooling: Your ice bath may not have enough capacity. Ensure it is well-stirred and contains a mixture of ice and water, not just cold water. Check that the reactor is sufficiently submerged.

    • Poor Mixing: If the stirrer is too slow or inefficient, a concentrated "hot spot" of reactants can form where the epichlorohydrin is being added. This localized runaway can then propagate through the bulk solution. Increase the stirring rate.

    • Accumulation of Reactant: This is a particularly insidious problem. If your reaction temperature is too low, the reaction rate might be very slow. You could be adding epichlorohydrin faster than it is being consumed. This creates a dangerous accumulation of potential energy. When the reaction finally initiates, the exotherm can be uncontrollable. For some reactions, it is safer to operate at a slightly higher temperature where the epichlorohydrin reacts immediately upon addition, preventing accumulation.

Q5: I'm observing the formation of unexpected side products or a lower-than-expected yield. Could this be related to poor exotherm control?

A5: Absolutely. Temperature is a critical parameter for reaction selectivity.

  • Causality: Many side reactions, such as the hydrolysis of epichlorohydrin to form glycerol or glycidol, have higher activation energies than the desired reaction. If your temperature spikes due to poor exotherm control, you provide the energy needed to overcome these barriers and open up undesired reaction pathways[5]. In some cases, a temperature increase from 50°C was shown to accelerate hydrolysis side reactions, leading to a lower yield of the desired product.

  • Solution: Implement the control strategies outlined in A2. Maintaining a stable, controlled temperature throughout the addition is key to maximizing yield and purity. Removing the epichlorohydrin product from the reaction mixture as it is formed, for example through reactive distillation, is an industrial strategy to prevent side reactions caused by long residence times[6].

Q6: I've completed the reaction, and now during workup, the mixture is heating up again. What could cause this?

A6: This indicates that the initial reaction did not go to completion, and the change in conditions during workup (e.g., pH change, solvent removal) has initiated the remaining reaction. This is a hazardous situation as it is often unexpected.

  • Causality: Incomplete conversion could be due to an insufficient reaction time, incorrect stoichiometry, or deactivation of a catalyst. The addition of a quenching agent or a change in pH during workup can restart the reaction.

  • Prevention and Solution: Always ensure the reaction has gone to completion before beginning workup. Use an appropriate analytical technique (TLC, GC, NMR) to confirm the disappearance of the limiting reagent. Before proceeding with workup, it is good practice to cool the reaction mixture thoroughly and ensure a quenching agent is on hand.

Part 2: Data Summaries & Risk Assessment

A quantitative understanding of the thermal properties of your reaction is paramount. The following tables provide reference data for the acid-catalyzed hydrolysis of epichlorohydrin, which serves as a well-studied model for its exothermic behavior.

Table 1: Thermal Hazard Data for Epichlorohydrin Hydrolysis
ParameterValueSignificance & CausalityReference
Heat of Reaction (ΔHrxn) -78.5 kJ/molThis is the total energy released per mole of ECH reacted. Knowing this value is essential for calculating the cooling duty required for a given scale and addition rate.[2]
Adiabatic Temperature Rise (ΔTad) +60.9 °CThis is the theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. It represents the worst-case scenario for the desired reaction.[2]
Secondary Decomposition Energy -508 J/g (mixture)This is the energy released by subsequent, undesired decomposition/polymerization reactions at higher temperatures.[2]
Adiabatic Rise (Secondary Rxn) +134.9 °CThe additional temperature increase from the secondary reaction. The sum of the primary and secondary ΔTad (+195.8°C) shows the catastrophic potential of a full runaway.[2]
TMRad24 113.7 °CThe "Temperature of No Return." This is the temperature at which, under adiabatic conditions, it would take 24 hours for the reaction to reach its maximum rate. It is a key parameter for assessing safe operating limits.Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction
Risk Assessment Workflow: The Stoessel Criticality Classification

Before any scale-up, it is crucial to classify the thermal risk of your process. The Stoessel criticality classification is an authoritative framework for this purpose. It relates the process temperature (Tp) to the maximum temperature of the synthetic reaction (MTSR) in a cooling failure scenario, and the onset temperature of the decomposition reaction (Td).

Stoessel_Criticality cluster_input Determine Key Temperatures cluster_logic Assess Criticality cluster_output Risk Level Tp Process Temp (Tp) Your intended reaction temperature c1 Is MTSR < Td? MTSR Max Temp Synthetic Rxn (MTSR) Tp + ΔTad (from cooling failure) MTSR->c1 Td Decomposition Temp (Td) Onset from DSC/ARC Td->c1 c2 Is Tp < Td? Td->c2 c1->c2 No low Low Risk (Class 1-2) Runaway of desired reaction cannot trigger decomposition. c1->low Yes medium Medium Risk (Class 3) Runaway can breach vessel limits but not trigger decomposition. c2->medium Yes high High Risk (Class 4-5) Runaway of desired reaction CAN trigger decomposition. c2->high No

Caption: Stoessel Criticality Assessment Workflow.

Part 3: Experimental Protocols

These protocols provide detailed, self-validating methodologies for key workflows.

Protocol 1: Pre-Experiment Thermal Screening with DSC

Objective: To determine the onset temperature and energy of decomposition for a planned reaction mixture. This protocol is a non-negotiable prerequisite for any new epichlorohydrin chemistry.

Methodology:

  • Prepare a Representative Sample: In a small vial, carefully prepare a sample that accurately represents the final reaction mixture at 100% conversion. This includes the product, any remaining starting materials, solvent, and catalyst.

  • Sample Encapsulation: Crimp a small amount (5-10 mg) of the prepared mixture into a high-pressure DSC pan. The use of a high-pressure pan is critical to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample pan and a reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature below your intended reaction temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a high temperature well beyond any expected exotherm (e.g., 350°C). A slow ramp rate is more sensitive to detecting the onset of an exotherm.

  • Data Analysis:

    • Analyze the resulting heat flow curve.

    • Identify the onset temperature (Td) of any significant exothermic events. This is the temperature at which the curve deviates from the baseline.

    • Integrate the area under the exothermic peak to determine the energy of decomposition (in J/g).

  • Self-Validation: The presence of a sharp, significant exotherm is a positive validation of a thermal hazard. This data (Td) is a critical input for your risk assessment (see Stoessel diagram). If no exotherm is detected, it provides confidence, but does not eliminate the need for careful control of the primary reaction exotherm.

Protocol 2: Bench-Scale Reaction with Exotherm Control (500 mL Scale)

Objective: To safely perform a base-catalyzed reaction of epichlorohydrin with a nucleophile (e.g., a phenol) at the laboratory scale.

Methodology:

  • Reactor Setup:

    • Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a pressure-equalizing addition funnel.

    • Place the flask in a large ice/water bath on a magnetic stir plate that can be easily raised and lowered.

  • Charge Reactants:

    • Charge the flask with the phenol, catalyst (e.g., NaOH), and solvent.

    • Charge the addition funnel with the epichlorohydrin, diluted with some of the reaction solvent.

  • Establish Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon).

  • Initial Cooling: Cool the stirred reaction mixture to the desired starting temperature (e.g., 10-15°C). Careful temperature control is mandatory as a temperature rise can lead to colored, crosslinked products[3].

  • Controlled Addition:

    • Begin the slow, dropwise addition of the epichlorohydrin solution from the addition funnel.

    • Monitor the internal temperature closely. The goal is to maintain a stable temperature by balancing the addition rate with the cooling bath. If the temperature rises more than 2-3°C, pause the addition until it returns to the setpoint.

  • Reaction Monitoring & Completion:

    • After the addition is complete, allow the reaction to stir at the controlled temperature for a predetermined time.

    • Take aliquots for analysis (e.g., TLC, GC) to monitor the consumption of the limiting reagent. The reaction is complete when the starting material is no longer detected.

  • Self-Validation: A stable temperature profile during addition, where small adjustments to the addition rate or cooling bath effectively control the exotherm, validates that the reaction is under control. A temperature spike that does not respond to pausing the addition indicates a loss of control.

Protocol 3: Emergency Quenching Procedure

Objective: To safely and rapidly terminate an epichlorohydrin reaction that has entered a state of thermal runaway. This procedure must be understood by all personnel before any experiment begins.

Methodology:

  • Immediate Action - Stop Reactant Feed: Immediately stop the addition of any reagents.

  • Maximize Cooling: Fully immerse the reactor in the ice bath. If necessary, add dry ice or acetone to the bath to increase its cooling capacity.

  • Alert Personnel: Announce the emergency to colleagues in the lab and prepare for potential evacuation.

  • Prepare Quenching Agent: Have a pre-calculated amount of a suitable quenching agent ready. A cold solution of a weak acid in a protic solvent, such as acetic acid in isopropanol, is often a suitable choice. The acid will neutralize any basic catalyst driving the reaction, and the alcohol provides a relatively safe, reactive hydroxyl group to consume unreacted epichlorohydrin.

  • Execute the Quench: If the temperature continues to rise uncontrollably despite stopping the feed and maximizing cooling, add the cold quenching solution to the reaction mixture quickly but carefully. Be prepared for vigorous boiling or gas evolution.

  • Verification of Quench: The temperature should peak and then begin to fall rapidly. Continue cooling and stirring until the mixture has returned to a safe, stable temperature.

  • Self-Validation: A successful quench is validated by the immediate and sustained reduction in the reaction temperature. Failure of the temperature to fall after adding the quencher indicates a severe runaway that may require evacuation and emergency services.

Quench_Workflow start Temperature Rise > 5°C (Uncontrolled) stop_addition STOP Epichlorohydrin Addition start->stop_addition max_cooling Maximize Cooling (Raise Ice Bath, Add Dry Ice) stop_addition->max_cooling alert Alert Personnel max_cooling->alert prepare_quench Prepare Cold Quench Solution (e.g., Acetic Acid in Isopropanol) alert->prepare_quench check_temp Does Temperature Stabilize? prepare_quench->check_temp add_quench ADD Quench Solution check_temp->add_quench No stabilized Situation Controlled check_temp->stabilized Yes monitor Monitor Temperature Until Stable add_quench->monitor evacuate EVACUATE & CALL EMERGENCY SERVICES add_quench->evacuate If temp still rising monitor->stabilized

Caption: Emergency Quenching Decision Workflow.

References

  • Fauske & Associates, LLC. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. [Link]

  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]

  • Wu, D., & Zhou, S. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. [Link]

  • Ma, Y., et al. (2013). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. AIDIC. [Link]

  • Pennington, D. E., & Aniline, G. L. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

  • Fauske & Associates, LLC. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • Gaudin, C., et al. (2012). From building blocks to polymers and composites: a top-down approach to the use of vanillin and its derivatives for a greener chemistry. Green Chemistry. [Link]

  • Lanner, A. W., Kalberg, J. N., & Walker, G. B. (1970). U.S. Patent No. 3,497,556. U.S.
  • Lari, G. M., et al. (2018). The production of epichlorohydrin from glycerol. Student Theses - Faculty of Science and Engineering. [Link]

  • Solvay. (2003). Epichlorohydrin Properties. ResearchGate. [Link]

  • Failure Knowledge Center. (1985). Explosion of the co-existing system of epichlorohydrin and dimethylsulfoxide in epoxy resin manufacturing at the waste treating plant. [Link]

  • Purdue University. (n.d.). Process Safety Scale-up Aspects of a Nitric Acid-Catalyzed Epichlorohydrin Hydrolysis Reaction. [Link]

  • U.S. Environmental Protection Agency. (1986). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. [Link]

  • ResearchGate. (2019). Influence of reaction time on aminolysis of epichlorohydrin with aniline. [Link]

  • Ma, Y., et al. (2007). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. [Link]

  • Chen, J., et al. (2022). Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. ResearchGate. [Link]

  • Just Resin. (2023). What is an Exothermic Reaction & How to Prevent It. [Link]

  • Google Patents. (1978). U.S.
  • Google Patents. (1992).
  • Google Patents. (1990).
  • ResearchGate. (2021). Thermal risk evaluation in the preparation of epichlorohydrin: A combination of experimental testing and computational simulation. [Link]

  • Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. [Link]

  • U.S. Environmental Protection Agency. (1986). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. [Link]

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Technical Support Center: Identifying Synthesis Byproducts by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for identifying synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but to also explain the underlying principles and rationale behind these experimental choices. This will empower you to make informed decisions and effectively troubleshoot issues you may encounter in your own work.

The accurate identification and characterization of synthesis byproducts are critical in drug development and chemical research.[1][2][3] LC-MS is an indispensable tool for this purpose, combining the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2][3][4] This powerful combination allows for the detection, identification, and quantification of impurities, even at trace levels.[5]

This guide is structured to provide you with a comprehensive resource, from foundational knowledge to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when using LC-MS for byproduct analysis.

Q1: What are the primary advantages of using LC-MS for identifying synthesis byproducts?

A1: The primary advantages of LC-MS for this application are its high sensitivity, selectivity, and broad applicability.[2][4] It allows for the separation of complex mixtures and provides molecular weight information, which is the first step in identifying an unknown compound.[5][6] High-resolution mass spectrometry (HRMS) can even provide information on the elemental composition of an unknown, significantly narrowing down the possibilities for its structure.[7]

Q2: I see multiple peaks in my mass spectrum for a single chromatographic peak. What could be the cause?

A2: This is a common observation and can be attributed to several phenomena:

  • Adduct Formation: In electrospray ionization (ESI), it is common for analyte molecules to associate with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[8][9] These adducts will appear at different m/z values than the protonated molecule ([M+H]⁺).

  • In-source Fragmentation: The energy in the ion source can sometimes be high enough to cause the molecule to fragment. This can be controlled by optimizing the source parameters.

  • Multiply Charged Ions: Larger molecules can acquire multiple charges (e.g., [M+2H]²⁺), resulting in peaks at lower m/z values.

  • Isotopes: The natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) will result in small peaks at slightly higher m/z values.

Q3: How do I differentiate between a synthesis byproduct and an artifact from the LC-MS system (e.g., contamination)?

A3: This is a critical aspect of data interpretation. A systematic approach is necessary:

  • Run a Blank Injection: Inject your mobile phase or solvent without your sample. Any peaks that appear in the blank run are likely contaminants from the system, solvents, or sample preparation.[10]

  • Analyze the Isotope Pattern: The isotopic distribution of a peak can provide clues about its elemental composition. For example, the presence of chlorine or bromine atoms will result in a characteristic isotopic pattern.[11]

  • Perform MS/MS Fragmentation: Fragmenting the ion of interest and analyzing the resulting fragment ions can provide structural information that can help confirm if the peak is related to your target compound.[12]

  • Compare with a Control Sample: If available, analyze a control sample that is known not to contain the impurity.[11]

Q4: What are the regulatory expectations for identifying and characterizing synthesis byproducts in drug development?

A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[13][14] The International Council for Harmonisation (ICH) provides specific guidance documents, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[15][16] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[16][17] Any impurity exceeding the identification threshold generally requires structural characterization.[18]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your LC-MS analysis of synthesis byproducts.

Guide 1: Poor Chromatographic Resolution of Byproducts

Symptom: Your main product and a suspected byproduct are co-eluting or have very poor separation, making it difficult to obtain clean mass spectra for each.

Causality: Poor resolution is typically due to suboptimal chromatographic conditions. The chemical properties of the main product and its byproducts can be very similar, making separation challenging.

Troubleshooting Protocol:

  • Modify the Gradient Profile:

    • Decrease the ramp speed of the organic solvent: A shallower gradient provides more time for the components to interact with the stationary phase, often improving resolution.[19]

    • Introduce an isocratic hold: If the peaks are very close, an isocratic hold at a specific solvent composition can enhance separation.

  • Change the Stationary Phase:

    • Switch to a different column chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[19]

    • Decrease the particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can improve resolution.

  • Adjust the Mobile Phase:

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

    • Modify the pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can significantly impact their retention and separation.

  • Optimize the Flow Rate and Temperature:

    • Lower the flow rate: This can sometimes improve resolution, but will increase the run time.

    • Increase the column temperature: This can decrease viscosity and improve peak shape, but may also decrease retention.[20]

Guide 2: No Mass Signal for a Known Byproduct

Symptom: You have evidence from another analytical technique (e.g., HPLC-UV) that a byproduct is present, but you do not see a corresponding mass signal in your LC-MS data.

Causality: This issue often stems from poor ionization of the byproduct under the chosen mass spectrometry conditions.

Troubleshooting Protocol:

  • Switch Ionization Polarity:

    • If you are running in positive ion mode, switch to negative ion mode, and vice versa. Some molecules ionize much more efficiently in one polarity.

  • Optimize Ion Source Parameters:

    • Adjust the capillary voltage, cone voltage (or equivalent), and source temperature: These parameters have a significant impact on ionization efficiency.[21] Perform a systematic optimization to find the best conditions for your analyte.

  • Change the Ionization Source:

    • If your instrument has interchangeable sources, consider trying a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). These can be more effective for less polar compounds that are difficult to ionize by ESI.

  • Modify the Mobile Phase:

    • Add a modifier: Small amounts of additives like formic acid, acetic acid, or ammonium formate can significantly improve ionization efficiency.

    • Check for ion suppression: Co-eluting compounds can compete for ionization, suppressing the signal of your analyte of interest.[22] Improving the chromatographic separation can mitigate this.

Guide 3: Interpreting Complex MS/MS Fragmentation Patterns

Symptom: You have obtained an MS/MS spectrum for an unknown byproduct, but the fragmentation pattern is complex and difficult to interpret.

Causality: The fragmentation of a molecule in the mass spectrometer is governed by its chemical structure and the collision energy used.[23] Understanding common fragmentation pathways is key to interpretation.

Systematic Interpretation Protocol:

  • Identify the Precursor Ion: Ensure you have correctly identified the monoisotopic mass of the precursor ion.

  • Look for Common Neutral Losses: Certain functional groups are prone to specific neutral losses. For example:

    • Loss of H₂O (18 Da) from alcohols.

    • Loss of CO (28 Da) from carbonyls.

    • Loss of CO₂ (44 Da) from carboxylic acids.

  • Propose Fragment Structures: Based on the mass differences between the precursor and fragment ions, propose plausible structures for the fragments. The stability of the resulting fragment ions and neutral radicals often dictates the fragmentation pathway.[24][25]

  • Utilize Fragmentation Libraries and Prediction Tools: Several software packages and online databases contain extensive libraries of MS/MS spectra that can be searched with your experimental data.[26] There are also tools that can predict fragmentation patterns based on a proposed structure.

  • Compare with Analogs: If you have an idea of the potential structure of the byproduct, obtain MS/MS spectra of structurally similar compounds. Commonalities in the fragmentation patterns can provide strong evidence for the structure of the unknown.[12]

Part 3: Experimental Protocols and Data Presentation

This section provides a detailed workflow for byproduct identification and a table of common adducts.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_LCMS LC-MS Analysis cluster_Identification Identification & Characterization SamplePrep Sample Preparation (Dilution, Filtration) LC_Separation LC Separation (Gradient Elution) SamplePrep->LC_Separation MS_Detection MS Detection (Full Scan, HRMS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Picking, Alignment) MS_Detection->Data_Processing Peak_of_Interest Identify Peak of Interest (Compare to Control) Data_Processing->Peak_of_Interest Molecular_Formula Determine Molecular Formula (Accurate Mass, Isotope Pattern) Peak_of_Interest->Molecular_Formula MSMS_Fragmentation MS/MS Fragmentation (Structural Information) Molecular_Formula->MSMS_Fragmentation Structure_Elucidation Propose Structure (Fragmentation Analysis) MSMS_Fragmentation->Structure_Elucidation Confirmation Confirm Structure (Synthesis, NMR) Structure_Elucidation->Confirmation

Caption: A systematic workflow for the identification and characterization of synthesis byproducts using LC-MS.

Table 1: Common Adduct Ions in LC-MS
Ionization ModeAdduct IonMass-to-Charge (m/z)
Positive [M+H]⁺M + 1.0073
[M+Na]⁺M + 22.9892
[M+K]⁺M + 38.9632
[M+NH₄]⁺M + 18.0338
[M+ACN+H]⁺M + 42.0338
Negative [M-H]⁻M - 1.0073
[M+Cl]⁻M + 34.9694
[M+HCOO]⁻M + 44.9982
[M+CH₃COO]⁻M + 59.0139

M represents the neutral molecular mass of the analyte.[8][27][28]

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • D'Orazio, G., & Rocchi, S. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Crawford, C. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromacuity. Retrieved from [Link]

  • Huson, D. H., & Rainer, M. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved from [Link]

  • LGC Group. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Unknown Impurity Identification. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Li, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today. Retrieved from [Link]

  • Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Dunn, J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Retrieved from [Link]

  • Gogna, K. (2020). Regulatory aspects of Impurity profiling. ResearchGate. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • YouTube. (2024, October 15). Unmasking the unknown how mass spectrometry delivers accurate identifications. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Gogna, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • PubMed Central. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Retrieved from [Link]

  • LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

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Validation & Comparative

Unambiguous Structural Validation in Drug Discovery: A Comparative Guide to 1-Benzhydryl-3-ethylazetidin-3-ol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities such as 1-Benzhydryl-3-ethylazetidin-3-ol, a comprehensive structural validation is not merely a procedural step but a critical juncture that informs all subsequent research and development efforts.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small molecules, with a focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, the self-validating nature of the crystallographic process, and how it compares to other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific crystallographic study for this compound is not publicly available, this guide will present a robust, standard methodology for its structural determination, drawing parallels from the known structure of the related compound, 1-benzhydrylazetidin-3-ol[1].

The Imperative of Structural Certainty

Before delving into the methodologies, it is crucial to understand why absolute structural confidence is paramount. An incorrect or ambiguous structural assignment can lead to:

  • Misinterpretation of Structure-Activity Relationships (SAR): Leading medicinal chemistry efforts astray and wasting valuable resources.

  • Erroneous Intellectual Property Filings: Compromising the patentability of a new chemical entity.

  • Safety and Regulatory Hurdles: Inaccurate structural information can have serious implications in preclinical and clinical development.

Therefore, the choice of analytical technique for structural validation must be deliberate and justified by the level of certainty required.

A Comparative Analysis of Key Structural Elucidation Techniques

While several analytical methods provide structural information, they differ significantly in the detail and certainty they offer. The three primary techniques employed in the pharmaceutical industry are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Technique Principle Information Provided Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingUnambiguous and definitive structural determination[2][3][4]. Provides absolute configuration.Requires a high-quality single crystal, which can be challenging to grow[3]. The solid-state structure may differ from the solution conformation.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), and dynamic information in solution[5][6][7].Powerful for determining the constitution of a molecule in solution[5][6]. Does not require crystallization.Can be ambiguous for complex stereochemistry. Interpretation can be challenging for molecules with overlapping signals[8]. Does not directly provide bond lengths or angles.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight and elemental composition[9][10][11]. Fragmentation patterns can provide structural clues[12][13].High sensitivity, requiring very small amounts of sample. Can be coupled with separation techniques (e.g., LC-MS).Provides limited information on stereochemistry and connectivity. Isomers can be difficult to distinguish.

Expert Insight: For a novel chiral molecule like this compound, which possesses a stereocenter at the 3-position of the azetidine ring, relying solely on NMR and MS for complete structural assignment would be a significant risk. While 2D NMR techniques like NOESY can provide information on relative stereochemistry, they may not be definitive. Mass spectrometry will confirm the molecular weight and elemental formula but will not distinguish between enantiomers or diastereomers. Therefore, single-crystal X-ray crystallography is the only technique that can provide an unambiguous and absolute determination of the three-dimensional structure.

The Definitive Approach: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering[14]. The interaction of an X-ray beam with a crystal produces a unique diffraction pattern, which is a direct consequence of the arrangement of atoms within the crystal lattice[15][16]. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom[4].

Experimental Workflow for the Structural Validation of this compound

The following protocol outlines the key steps for determining the crystal structure of this compound.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Crystal Mounting & Screening cluster_2 Data Collection cluster_3 Structure Solution & Refinement cluster_4 Validation & Analysis Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Mounting 2. Crystal Selection & Mounting Crystal_Growth->Mounting Screening 3. Crystal Quality Screening Mounting->Screening Data_Collection 4. X-ray Diffraction Data Collection Screening->Data_Collection Data_Processing 5. Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution 6. Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement 7. Structure Refinement Structure_Solution->Structure_Refinement Validation 8. Structure Validation Structure_Refinement->Validation CIF_Generation 9. CIF File Generation & Analysis Validation->CIF_Generation

A streamlined workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth (The Art and Science): The first and often most challenging step is to obtain a single crystal of sufficient size and quality[3]. For a small organic molecule like this compound, common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly, leading to supersaturation and crystal formation. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Rationale: The goal is to allow the molecules to arrange themselves in a highly ordered, repeating three-dimensional lattice. Rapid precipitation will lead to an amorphous solid or a microcrystalline powder, which is not suitable for single-crystal X-ray diffraction.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Rationale: Low-temperature data collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination.

  • Crystal Quality Screening: The mounted crystal is exposed to the X-ray beam, and a few diffraction images are collected to assess its quality. A good crystal will produce sharp, well-defined diffraction spots.

    • Rationale: This initial screening saves valuable instrument time by ensuring that only high-quality crystals are used for full data collection.

  • X-ray Diffraction Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector[16]. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

    • Instrumentation: A typical setup consists of an X-ray source, a goniometer to orient the crystal, and a detector[14].

  • Data Processing and Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

    • Software: Programs like APEX or PROTEUM are commonly used for data collection and initial processing[17].

  • Structure Solution: The processed data is used to generate an initial electron density map. For small molecules, "direct methods" are typically used to solve the phase problem of crystallography and obtain an initial structural model.

    • The Phase Problem: The diffraction experiment measures the intensities of the diffracted waves but not their phases. The phase information is essential for calculating the electron density map. Direct methods use statistical relationships between the intensities to estimate the phases.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting the atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

    • Key Parameter (R-factor): The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecule structures, a final R-factor of around 4-5% is considered good[18].

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values from a database of known structures, such as the Cambridge Structural Database (CSD)[19].

    • Rationale: This step helps to identify any potential errors in the structure determination and refinement process.

  • Crystallographic Information File (CIF) Generation and Analysis: The final structural information, including atomic coordinates, unit cell parameters, and experimental details, is compiled into a standard Crystallographic Information File (CIF)[20][21][22][23]. This file serves as a comprehensive record of the crystal structure and can be used for publication and deposition in crystallographic databases.

    • Interpreting a CIF: The CIF contains a wealth of information. Key data to examine include the final R-factor, the goodness-of-fit (GOF), and the atomic displacement parameters (thermal ellipsoids), which provide information about the thermal motion of the atoms.

The Power of Self-Validation

One of the key strengths of X-ray crystallography is its inherent self-validating nature. The final refined structure must be consistent with a vast amount of experimental data (thousands of individual reflections). Any significant inconsistencies would be readily apparent in the refinement statistics and the final electron density map. This provides a level of confidence in the final structure that is difficult to achieve with other techniques.

Conclusion: The Unrivaled Certainty of X-ray Crystallography

For the unambiguous structural validation of a novel small molecule like this compound, single-crystal X-ray crystallography stands as the definitive technique. While NMR and Mass Spectrometry are indispensable tools for routine characterization and for providing complementary information about the molecule in solution, they cannot provide the absolute and detailed three-dimensional structural information that is essential for modern drug discovery and development. The rigorous and self-validating nature of the crystallographic experiment provides an unparalleled level of confidence, ensuring that subsequent research is built upon a solid and accurate structural foundation.

References

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallography Software. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Protein Data Bank in Europe. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • YouTube. (2019, July 21). TUTORIAL on How to Read a .CIF File. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • Read, R. J., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 175–190.
  • YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • IUCr. (n.d.). A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. Retrieved from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020, February 10). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 1). How to determine the structure of organic molecules without spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • YouTube. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • NCBI Bookshelf. (2024, November 22). Mass Spectrometer. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzhydryl-3-ethyl-azetidin-3-ol. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Ethylazetidin-3-ol and 3-Hydroxyazetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of saturated heterocycles, the azetidine scaffold presents a compelling structural motif. Its inherent ring strain offers a unique gateway to diverse chemical transformations, making it a valuable building block in the synthesis of novel therapeutics.[1] This guide provides an in-depth, objective comparison of the reactivity of two key azetidinols: 3-ethylazetidin-3-ol and its parent compound, 3-hydroxyazetidine. By examining the influence of the C3-ethyl substituent, we aim to provide actionable insights and supporting experimental frameworks to inform your synthetic strategies.

Introduction: The Subtle Distinction with Significant Implications

At first glance, 3-ethylazetidin-3-ol and 3-hydroxyazetidine share a common structural core: a four-membered nitrogen-containing ring featuring a hydroxyl group at the C3 position. This arrangement bestows upon them a dual reactivity profile, with the secondary amine and the tertiary or secondary alcohol, respectively, serving as primary functional handles. However, the seemingly minor addition of an ethyl group at the C3 position in 3-ethylazetidin-3-ol introduces significant steric and electronic perturbations that profoundly influence the reactivity of both the nitrogen and oxygen centers, as well as the overall stability of the azetidine ring.

CompoundStructureMolecular WeightKey Features
3-Hydroxyazetidine 73.09 g/mol Unsubstituted at C3, secondary alcohol, secondary amine.
3-Ethylazetidin-3-ol 101.15 g/mol C3-ethyl substituent, tertiary alcohol, secondary amine.

Understanding these differences is paramount for chemists aiming to selectively functionalize these scaffolds in their drug discovery programs. This guide will dissect these differences through the lens of common synthetic transformations, offering both theoretical rationale and practical experimental protocols.

The Influence of the C3-Ethyl Group: A Tale of Steric Hindrance and Inductive Effects

The presence of the ethyl group at the C3 position is the central determinant of the differential reactivity between the two molecules. Its impact can be rationalized by considering two primary factors:

  • Steric Hindrance: The ethyl group introduces significant steric bulk around the tertiary hydroxyl group of 3-ethylazetidin-3-ol. This bulk can impede the approach of reagents, thereby slowing down or even inhibiting reactions at the oxygen center. Conversely, the secondary hydroxyl group in 3-hydroxyazetidine is less sterically encumbered. The steric environment around the azetidine nitrogen is also subtly affected, which can influence the rate of N-functionalization reactions. The steric hindrance created by bulky substituents has been noted to affect the diastereoselectivity in the synthesis of substituted azetidines.[2]

  • Electronic Effects: The ethyl group is an electron-donating group (EDG) through induction (+I effect). This has two key consequences:

    • Increased Nucleophilicity of the Nitrogen: The +I effect of the ethyl group can increase the electron density on the azetidine nitrogen, potentially making it a more potent nucleophile compared to the nitrogen in 3-hydroxyazetidine. The electronic nature of substituents on the azetidine ring is known to play a profound role in the outcome of reactions.[2]

    • Stabilization of a Potential C3-Carbocation: In reactions that may proceed through a carbocationic intermediate at the C3 position (e.g., some ring-opening reactions), the electron-donating ethyl group can offer greater stabilization to this intermediate compared to a hydrogen atom.

These steric and electronic effects will be explored in the context of specific reaction types in the following sections.

Comparative Reactivity at the Azetidine Nitrogen: N-Functionalization

The secondary amine of both azetidinols is a key site for molecular elaboration, commonly undergoing reactions such as N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation

In general, the nitrogen atom in both molecules is nucleophilic and readily participates in these reactions. However, the subtle electronic difference is expected to manifest in their relative reaction rates.

Hypothetical Reactivity Comparison:

Reaction3-Hydroxyazetidine3-Ethylazetidin-3-olRationale
N-Alkylation SlowerFasterThe electron-donating ethyl group in 3-ethylazetidin-3-ol increases the nucleophilicity of the nitrogen atom.
N-Acylation SlowerFasterSimilar to N-alkylation, the increased nucleophilicity of the nitrogen in 3-ethylazetidin-3-ol is expected to accelerate acylation.

Experimental Protocol: N-Boc Protection of Azetidinols

This protocol provides a general method for the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step in multi-step syntheses.

dot

N_Boc_Protection Azetidinol Azetidinol (3-hydroxy or 3-ethyl-3-hydroxy) Reaction Stir at rt Azetidinol->Reaction Boc2O Boc Anhydride (Boc)₂O Boc2O->Reaction Base Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂, THF) Solvent->Reaction Product N-Boc-Azetidinol Reaction->Product

Caption: Workflow for N-Boc protection of azetidinols.

Materials:

  • Azetidinol (3-hydroxyazetidine or 3-ethylazetidin-3-ol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the azetidinol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add Et₃N (1.5 equiv).

  • Slowly add a solution of (Boc)₂O (1.2 equiv) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the N-Boc protected azetidinol.

Expected Outcome: Both azetidinols are expected to undergo this reaction efficiently. However, based on electronic arguments, the reaction with 3-ethylazetidin-3-ol may proceed at a slightly faster rate.

Comparative Reactivity at the Hydroxyl Group: O-Functionalization

The hydroxyl group offers another avenue for diversification. Key reactions include O-acylation, O-alkylation, and conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic displacement. Here, steric hindrance is predicted to be the dominant differentiating factor.

O-Acylation and O-Sulfonylation

The tertiary alcohol of 3-ethylazetidin-3-ol is significantly more sterically hindered than the secondary alcohol of 3-hydroxyazetidine. This is expected to have a pronounced effect on the rates of O-functionalization reactions.

Hypothetical Reactivity Comparison:

Reaction3-Hydroxyazetidine3-Ethylazetidin-3-olRationale
O-Acylation FasterSlowerThe sterically unencumbered secondary hydroxyl group of 3-hydroxyazetidine is more accessible to acylating agents.
O-Mesylation/Tosylation FasterSlower/Requires more forcing conditionsThe bulky sulfonylating agents will react more readily with the less hindered hydroxyl group.

This prediction is supported by general principles of steric hindrance in acylation and sulfonylation reactions of alcohols. For instance, the acylation of sterically hindered alcohols often requires more forcing conditions or specific catalysts.

Experimental Protocol: O-Mesylation of N-Boc-3-hydroxyazetidine

This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution.

dot

O_Mesylation NBocAzetidinol N-Boc-3-hydroxyazetidine Reaction Stir at 0 °C to rt NBocAzetidinol->Reaction MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product N-Boc-3-mesyloxyazetidine Reaction->Product

Caption: Workflow for O-Mesylation of N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add MsCl (1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used without further purification.

Note on 3-Ethylazetidin-3-ol: Attempting this reaction with N-Boc-3-ethylazetidin-3-ol would likely require longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base to achieve a comparable yield due to increased steric hindrance.

Ring Stability and Ring-Opening Reactions

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions, particularly under acidic catalysis.[1] This reactivity can be harnessed for the synthesis of functionalized acyclic amines.

Hypothetical Reactivity Comparison:

Reaction Condition3-Hydroxyazetidine3-Ethylazetidin-3-olRationale
Acid-Catalyzed Ring Opening Less facileMore facileThe ethyl group can stabilize a developing positive charge at the C3 position, potentially lowering the activation energy for ring opening.

The mechanism of acid-catalyzed ring-opening often involves protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the ring carbons. In the case of 3-substituted azetidin-3-ols, an alternative pathway involving the formation of a C3-carbocation followed by ring cleavage is plausible, especially if the substituent can stabilize the positive charge. The benzhydryl group, for example, has been shown to facilitate the ring opening of azetidinols.[3]

Experimental Protocol: Acid-Mediated Ring Opening with a Nucleophile (Conceptual)

This conceptual protocol illustrates how the ring-opening reactivity could be explored.

dot

Ring_Opening Azetidinol Azetidinol Reaction Heat Azetidinol->Reaction Acid Acid (e.g., HCl, H₂SO₄) Acid->Reaction Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Reaction Product Ring-Opened Amino Alcohol Reaction->Product

Caption: Conceptual workflow for acid-mediated ring opening.

Procedure Outline:

  • Dissolve the N-protected azetidinol in a suitable solvent.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

  • Introduce a nucleophile (e.g., water, an alcohol).

  • Heat the reaction mixture and monitor for the consumption of the starting material and the formation of the ring-opened product.

  • Work-up and purify the product.

Expected Outcome: It is hypothesized that 3-ethylazetidin-3-ol would undergo ring-opening under milder conditions or at a faster rate than 3-hydroxyazetidine due to the stabilizing effect of the ethyl group on a potential carbocation intermediate at C3.

Summary of Comparative Reactivity

Reaction TypeKey Influencing FactorPredicted More Reactive CompoundRationale
N-Alkylation/Acylation Electronic (+I effect)3-Ethylazetidin-3-ol Increased nitrogen nucleophilicity.
O-Acylation/Sulfonylation Steric Hindrance3-Hydroxyazetidine Less steric bulk around the hydroxyl group.
Acid-Catalyzed Ring Opening Electronic (Carbocation Stability)3-Ethylazetidin-3-ol Stabilization of a potential C3 carbocation.

Conclusion

The choice between 3-ethylazetidin-3-ol and 3-hydroxyazetidine in a synthetic campaign should be guided by the desired site of functionalization and the intended reaction sequence.

  • For facile N-functionalization , 3-ethylazetidin-3-ol may offer a slight advantage due to the increased nucleophilicity of its nitrogen atom.

  • For straightforward O-functionalization , 3-hydroxyazetidine is the preferred substrate due to the lower steric hindrance around its secondary hydroxyl group.

  • When considering ring stability , 3-hydroxyazetidine is likely the more robust scaffold, while 3-ethylazetidin-3-ol may be more prone to ring-opening under acidic conditions, a property that can be synthetically exploited.

This guide provides a predictive framework based on fundamental principles of organic chemistry. While direct comparative experimental data is limited, the rationale presented herein, supported by the broader literature on azetidine chemistry, offers a solid foundation for making informed decisions in the design and execution of synthetic routes involving these valuable building blocks. It is always recommended to perform small-scale pilot reactions to confirm these predicted reactivity trends for your specific application.

References

  • Kaur, M., & Singh, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(34), 20956-20977.
  • PubChem Compound Summary for CID 1514290, 3-Hydroxyazetidine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link].

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Barrett, A. G. M., & Morris, T. (1997). Aza-Baylis-Hillman reactions of N-Boc-azetidin-3-one and N-Boc-pyrrolidin-4-one.
  • Al-said, N. H., & El-subbagh, H. I. (2012). Synthesis and biological evaluation of some new 3-substituted azetidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 55, 358–364.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(77), 48885–48919.
  • Gaunt, M. J., & Spencer, J. B. (2001). A new approach to the synthesis of 2-substituted azetidines. Organic letters, 3(1), 25–28.
  • Couty, F., & Evano, G. (2006). Synthesis of functionalized azetidines. Organic & biomolecular chemistry, 4(9), 1689–1701.
  • Luisi, R., Capriati, V., Florio, S., & Salomone, A. (2010). Recent advances in the chemistry of metallated azetidines. Chemical Society reviews, 39(8), 2934–2956.
  • Singh, G. S., & Ombito, J. O. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 243-282.
  • Wessig, P., & Müller, F. (2005). Photochemical Synthesis of Azetidines and Azetidin-3-ols. Synthesis, 2005(12), 1951-1964.
  • De Kimpe, N. (2007). The Chemistry of Azetidines, Azetines and Azetes.
  • Magg, H., & Plietker, B. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155.
  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2003). The Construction of the Azetidine Ring. Chemical reviews, 103(4), 1213–1270.

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A Comparative Guide to the Structure-Activity Relationships of Azetidinol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutic design. These four-membered nitrogen-containing heterocycles are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Their inherent ring strain, conformational rigidity, and sp3-rich character can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] This is evidenced by the incorporation of the azetidine motif in several FDA-approved drugs, including baricitinib and cobimetinib.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidinol and its close chemical relatives, the azetidinones (β-lactams). We will dissect how subtle molecular modifications to this core structure can dramatically influence biological activity. Our exploration will be grounded in field-proven insights, explaining the causal logic behind experimental design and providing actionable protocols for researchers.

Part 1: Comparative SAR Analysis of Azetidinol Analogues

The true power of a chemical scaffold is revealed through systematic analoging and biological evaluation. By modifying specific positions on the core ring and its substituents, we can probe the molecular interactions that govern a compound's potency, selectivity, and mechanism of action. Below, we compare two distinct classes of azetidine-containing compounds where SAR studies have yielded critical insights.

Case Study 1: Azetidine Analogs as Vesicular Monoamine Transporter-2 (VMAT2) Inhibitors

The vesicular monoamine transporter-2 (VMAT2) is a critical protein in the central nervous system responsible for loading dopamine into synaptic vesicles. Its inhibition is a therapeutic strategy for conditions like methamphetamine abuse. SAR studies on lobelane, a known VMAT2 inhibitor, led to the exploration of smaller heterocyclic cores, including azetidine, to improve drug-like properties.[2]

Core Directive: From Piperidine to Azetidine

Initial research identified lobelane, which features a central piperidine ring, as a potent VMAT2 inhibitor.[2] However, analogs often suffered from poor water solubility.[2] The scientific rationale for exploring smaller rings, like pyrrolidine and azetidine, was to reduce molecular complexity and improve physicochemical properties while retaining affinity for the VMAT2 binding site. This led to the synthesis of novel cis- and trans-azetidine analogs that showed potent inhibition of dopamine uptake.[2]

SAR Insights:

Systematic modification of the azetidine core and its substituents revealed several key SAR trends:

  • Ring Contraction: Reducing the central ring from a six-membered piperidine to a four-membered azetidine was well-tolerated and even beneficial. All synthesized azetidine analogs demonstrated potent inhibition of [3H]dopamine uptake, with Ki values ranging from 24 to 66 nM.[2]

  • Stereochemistry: Both cis and trans isomers of the azetidine analogs displayed high potency. For instance, the trans-methylenedioxy analog (15c, Ki=31 nM) was equipotent with the most potent cis-4-methoxy analog (22b, Ki=24 nM).[2] This suggests a degree of flexibility in how these ligands can orient themselves within the VMAT2 binding pocket.

  • Aromatic Substitution: Modifications to the aromatic rings of the side chains significantly impacted potency. The cis-4-methoxy analog 22b emerged as the most potent inhibitor (Ki=24 nM), being twofold more potent than the parent compounds lobelane (Ki=45 nM) and norlobelane (Ki=43 nM).[2]

  • N-Substitution: Previous studies on the lobelane scaffold indicated that removing the N-methyl group to yield norlobelane did not significantly affect VMAT2 affinity.[2] This established that a substituent on the nitrogen atom was not a critical requirement for binding, justifying the synthesis of unsubstituted azetidine analogs.

Data Presentation: VMAT2 Inhibition by Azetidine Analogs

CompoundStereochemistryAromatic SubstitutionVMAT2 Inhibition (Ki, nM)
Lobelane (parent)cisUnsubstituted45
Norlobelane (parent)cisUnsubstituted43
22b cis4-Methoxy24[2]
15c trans3,4-Methylenedioxy31[2]
15a transUnsubstituted66
22a cisUnsubstituted51

This table summarizes key data points from the study, highlighting the superior potency of substituted azetidine analogs.

Logical Relationship: SAR of VMAT2 Inhibitors

SAR_VMAT2 Scaffold Core Scaffold (Piperidine in Lobelane) Azetidine Azetidine Core (Improved Properties) Scaffold->Azetidine Ring Contraction Potency High Potency Maintained (Ki ≤ 66 nM) Azetidine->Potency Aromatic Aromatic Substitution (e.g., 4-Methoxy) Azetidine->Aromatic Stereo Stereochemistry (cis vs. trans) Azetidine->Stereo Potency_Boost Potency Increased (Ki = 24 nM) Aromatic->Potency_Boost Stereo_Tol Both Isomers Active Stereo->Stereo_Tol

Caption: SAR flowchart for azetidine-based VMAT2 inhibitors.

Case Study 2: Azetidin-2-ones (β-Lactams) as Cholesterol Absorption Inhibitors

The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[3][4] However, its utility extends far beyond antibacterial agents. A prominent example is its role in inhibiting cholesterol absorption.[5][6]

Core Directive: Targeting Cholesterol Uptake

Hypercholesterolemia is a major risk factor for cardiovascular disease. While statins are effective, there is a need for alternative and complementary therapeutic agents.[5] Azetidin-2-one derivatives were discovered to be potent inhibitors of cholesterol absorption from the intestine.[5] Extensive SAR studies have been conducted to optimize their efficacy.[6]

SAR Insights:

A comprehensive analysis of azetidinone analogs has established clear structure-activity relationships for inhibiting cholesterol absorption.[6]

  • N-1 Substituent: The substituent on the azetidinone nitrogen is crucial. An aryl group, particularly a p-fluorophenyl or similar electron-withdrawing group, is highly favorable for activity.

  • C-3 Substituent: A hydroxyl group or a group that can be metabolized to a hydroxyl group at the C-3 position is often essential. The stereochemistry at this position is also critical, with a specific enantiomer typically showing much greater activity.

  • C-4 Substituent: A large, lipophilic aryl group at the C-4 position is required for potent inhibition. Substitutions on this aryl ring, such as alkoxy groups, can further modulate activity and pharmacokinetic properties.[5]

Data Presentation: Cholesterol Absorption Inhibition by Azetidin-2-one Analogs

PositionStructural FeatureImpact on Activity
N-1 Aryl group (e.g., p-fluorophenyl)Critical for high potency
C-3 Hydroxyl or acyloxy groupEssential for interaction with the target
C-3 Specific stereochemistry (e.g., S)Often confers higher activity
C-4 Aryl group (e.g., p-methoxyphenyl)Required for anchoring in the binding site

This table outlines the key pharmacophoric requirements for azetidin-2-one-based cholesterol absorption inhibitors.

Synthetic Strategy: The Staudinger Cycloaddition

A cornerstone in the synthesis of β-lactams (2-azetidinones) is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine.[7] It is a versatile and widely used method for constructing the strained four-membered ring system.[7]

Staudinger_Reaction Staudinger [2+2] Cycloaddition cluster_reactants Reactants cluster_product Product Imine Imine (R1-CH=N-R2) Azetidinone 2-Azetidinone (β-Lactam Ring) Imine->Azetidinone Ketene Ketene (R3,R4-C=C=O) Ketene->Azetidinone

Caption: The Staudinger reaction for 2-azetidinone synthesis.

Part 2: Experimental Protocols & Methodologies

Scientific integrity demands that claims be supported by robust, reproducible experimental data. The protocols described below are self-validating systems designed to accurately quantify the biological activity of azetidinol analogs.

Protocol 1: Vesicular [3H]Dopamine Uptake Assay

This assay is designed to measure the ability of a test compound to inhibit VMAT2 function by quantifying the uptake of radiolabeled dopamine into isolated synaptic vesicles.[2]

Objective: To determine the inhibition constant (Ki) of azetidinol analogs for VMAT2.

Materials:

  • Rat brains (for vesicle isolation)

  • [3H]Dopamine (radioligand)

  • Test compounds (azetidinol analogs)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Uptake buffer (100 mM potassium tartrate, 5 mM MgSO4, 1.7 mM ascorbic acid, 10 μM pargyline, 2 mM ATP)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Vesicle Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptic vesicles.

    • Resuspend the vesicle pellet in a known volume of sucrose buffer and determine the protein concentration (e.g., via Bradford assay).

  • Uptake Assay:

    • In a 96-well plate, add 50 μL of uptake buffer.

    • Add 25 μL of the test compound at various concentrations (typically a serial dilution). For control wells, add buffer.

    • Add 25 μL of the prepared synaptic vesicle suspension.

    • Initiate the uptake reaction by adding 50 μL of [3H]dopamine (final concentration ~50 nM).

    • Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial and allow it to equilibrate.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific binding (measured in the presence of a saturating concentration of a known VMAT2 inhibitor like tetrabenazine) from total uptake.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: VMAT2 Inhibition Assay

VMAT2_Workflow A Isolate Synaptic Vesicles from Rat Brain B Prepare Assay Plate: Buffer + Test Compound + Vesicles A->B C Initiate Reaction: Add [3H]Dopamine B->C D Incubate at 37°C C->D E Terminate by Rapid Filtration D->E F Wash to Remove Unbound Ligand E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 and Ki Values G->H

Caption: Workflow for the VMAT2 [3H]dopamine uptake assay.

Conclusion

The azetidine ring is a versatile and powerful scaffold in modern medicinal chemistry. As demonstrated through the comparative analysis of VMAT2 inhibitors and cholesterol absorption inhibitors, systematic SAR studies are paramount to unlocking its full therapeutic potential. By understanding how specific structural modifications influence biological activity, researchers can rationally design next-generation azetidinol analogs with enhanced potency, selectivity, and drug-like properties. The experimental protocols and workflows provided herein offer a validated framework for advancing these discovery efforts, ensuring that the data generated is both accurate and actionable.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (2013). PubMed Central.
  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidinone compounds and medical use thereof. (n.d.).
  • Synthesis and biological evaluation of azitidinone and their derivative as antimicrobial agents. (2025).
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). No Source Found.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). No Source Found.
  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (n.d.). No Source Found.
  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). PubMed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.